molecular formula C8H11BrO3 B190165 Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate CAS No. 129306-05-4

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Cat. No.: B190165
CAS No.: 129306-05-4
M. Wt: 235.07 g/mol
InChI Key: FCYVHOYOPMGATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a high-value chemical building block prized in medicinal chemistry and organic synthesis for its bifunctional reactivity . The molecule features two key reactive sites: a bromoacetyl group, which acts as a potent alkylating agent and an electrophile, and a cyclopropane ring, a privileged structure in drug design known to enhance potency and optimize metabolic properties . This combination makes the compound a versatile precursor for the synthesis of complex molecules, particularly in constructing cyclopropane-containing scaffolds often found in active pharmaceutical ingredients and agrochemicals . Researchers utilize this reagent to introduce the cyclopropane moiety into larger molecules, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic candidates. Its application is central in the exploration of new chemical space for various disease targets. The 2-bromoacetyl group is known to act as an inhibitor for enzymes such as Prostaglandin G/H synthase 1 . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO3/c1-2-12-7(11)8(3-4-8)6(10)5-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYVHOYOPMGATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465834
Record name Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129306-05-4
Record name Cyclopropanecarboxylic acid, 1-(2-bromoacetyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129306-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS No. 129306-05-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a bifunctional organic molecule incorporating a cyclopropane ring, an ethyl ester, and a bromoacetyl group. Its chemical structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of more complex molecular architectures.[1] The presence of the reactive bromoacetyl moiety allows for facile nucleophilic substitution reactions, while the cyclopropane ring introduces conformational rigidity and a unique three-dimensional profile into target molecules. This guide provides a comprehensive overview of the available technical data, safety information, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily based on predicted data from chemical databases.

PropertyValueReference(s)
CAS Number 129306-05-4[2]
Molecular Formula C₈H₁₁BrO₃[2]
Molecular Weight 235.08 g/mol [2][3]
Predicted Density 1.564 ± 0.06 g/cm³[2][3]
Predicted Boiling Point 273.0 ± 20.0 °C[2]
Storage Conditions -20°C[2]

Synthesis and Experimental Protocols

Below is a generalized, illustrative workflow for such a transformation. Note: This is a hypothetical pathway and requires experimental validation.

G cluster_0 Hypothetical Synthesis Workflow Start Ethyl 1-acetylcyclopropanecarboxylate Reaction Bromination Reaction Start->Reaction Reagent Brominating Agent (e.g., NBS, Br₂) Reagent->Reaction Solvent Inert Solvent (e.g., CCl₄, CH₂Cl₂) Solvent->Reaction Initiator Radical Initiator (e.g., AIBN) or Acid/Base Catalyst Initiator->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

A potential synthetic route to the target compound.

Spectral Data

Experimentally determined spectral data (NMR, IR, MS) for this compound are not available in the searched literature. For reference, the spectral data of a related compound, ethyl cyclopropanecarboxylate, are widely documented.[4] Researchers working with the title compound would need to perform their own spectral characterization.

Reactivity and Applications in Drug Discovery

This compound is recognized as a pharmaceutical intermediate.[1] Its utility in drug discovery stems from the presence of two key reactive sites: the electrophilic carbon of the bromoacetyl group and the ester functionality.

The α-bromoketone moiety is a versatile functional group for the formation of carbon-carbon and carbon-heteroatom bonds. It readily undergoes nucleophilic substitution with a variety of nucleophiles, such as amines, thiols, and carbanions. This reactivity is particularly useful for the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds.

A generalized reaction scheme illustrating this reactivity is shown below.

G cluster_1 General Reactivity Intermediate This compound Product Substituted Product Intermediate->Product Nucleophilic Substitution Nucleophile Nucleophile (e.g., R-NH₂, R-SH) Nucleophile->Product Byproduct HBr

Nucleophilic substitution at the α-bromoketone.

While specific examples of APIs synthesized from this intermediate are not detailed in the available literature, its structural motifs are found in various biologically active molecules. The cyclopropane ring, in particular, is a desirable feature in medicinal chemistry as it can enhance metabolic stability and improve binding affinity to biological targets.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[3]

It is imperative that this compound be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Conclusion

This compound is a promising building block for pharmaceutical research and development. Its bifunctional nature allows for diverse synthetic transformations, making it a valuable tool for the creation of novel chemical entities. While detailed experimental data on its synthesis and spectral properties are currently limited in the public domain, its potential for application in medicinal chemistry is evident. Further research and publication of experimental procedures would greatly benefit the scientific community by enabling the broader utilization of this versatile intermediate.

References

An In-depth Technical Guide to Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a functionalized cyclopropane derivative with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its unique structural features, combining a reactive α-bromoketone moiety with a cyclopropane ring, make it a valuable building block for accessing diverse chemical scaffolds, particularly in the realm of heterocyclic chemistry. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, alongside proposed experimental protocols for its synthesis and derivatization. Furthermore, it explores its potential applications in drug discovery, particularly in the development of antiviral and anticancer agents.

Chemical and Physical Properties

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
CAS Number 129306-05-4[1][2]
Molecular Formula C₈H₁₁BrO₃[1][3]
Molecular Weight 235.08 g/mol [1]
Predicted Boiling Point 273.0 ± 20.0 °C[1]
Predicted Density 1.564 ± 0.06 g/cm³[1]
Storage Conditions -20°C[1][2]
Identified Uses Laboratory chemicals, manufacture of substances, pharmaceutical intermediate.[2]

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of analogous compounds such as ethyl cyclopropanecarboxylate and general principles of NMR and IR spectroscopy for α-bromoketones, a predicted spectral profile can be outlined.[4][5][6][7]

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Peaks and Characteristics
¹H NMR - Ethyl group: A triplet around 1.2-1.3 ppm (3H, -CH₃) and a quartet around 4.1-4.2 ppm (2H, -OCH₂-).- Cyclopropane protons: Complex multiplets in the range of 0.8-1.5 ppm (4H).- Bromoacetyl methylene protons: A singlet around 4.0-4.5 ppm (2H, -COCH₂Br).
¹³C NMR - Ethyl group: Peaks around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).- Cyclopropane carbons: Peaks in the range of 10-30 ppm.- Quaternary cyclopropane carbon: A peak around 30-40 ppm.- Bromoacetyl methylene carbon: A peak around 30-35 ppm (-COCH₂Br).- Carbonyl carbons: A peak for the ester carbonyl around 170-175 ppm and a peak for the ketone carbonyl around 190-200 ppm.
IR Spectroscopy - C-H stretching (aliphatic): Around 2850-3000 cm⁻¹.- C=O stretching (ester): Strong absorption around 1730-1740 cm⁻¹.- C=O stretching (ketone): Strong absorption around 1710-1720 cm⁻¹.- C-O stretching (ester): Around 1100-1300 cm⁻¹.- C-Br stretching: Around 500-600 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z 234 and 236 in an approximate 1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).- Major Fragmentation Pathways: Loss of the bromoacetyl group, loss of the ethoxy group, and fragmentation of the cyclopropane ring.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of ethyl cyclopropanecarboxylate with bromoacetyl bromide or bromoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow: Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Ethyl cyclopropanecarboxylate E 1. Cool reaction mixture to 0°C A->E B Bromoacetyl bromide G 3. Add Bromoacetyl bromide dropwise B->G C Anhydrous Dichloromethane (DCM) C->E D Aluminum Chloride (AlCl₃) F 2. Add AlCl₃ portion-wise D->F E->F F->G H 4. Stir at 0°C, then warm to RT G->H I 1. Quench with ice-water H->I J 2. Extract with DCM I->J K 3. Wash with NaHCO₃ solution J->K L 4. Dry over Na₂SO₄ K->L M 1. Concentrate under reduced pressure L->M N 2. Purify by column chromatography M->N O Product: this compound N->O

Proposed workflow for the synthesis of the target compound.

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl cyclopropanecarboxylate in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Lewis Acid: To the cooled solution, add anhydrous aluminum chloride (AlCl₃) portion-wise, ensuring the temperature does not rise significantly.

  • Addition of Acylating Agent: Add a solution of bromoacetyl bromide in anhydrous DCM dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring to quench the reaction. Separate the organic layer and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Proposed Synthesis of a Thiazole Derivative

The α-bromoketone functionality in this compound makes it an excellent precursor for the Hantzsch thiazole synthesis. Reaction with a thiourea or thioamide derivative can yield highly functionalized thiazoles.

Experimental Workflow: Thiazole Synthesis

G cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up and Purification A This compound D 1. Dissolve reactants in Ethanol A->D B Thiourea B->D C Ethanol C->D E 2. Reflux the mixture D->E F 3. Monitor by TLC E->F G 1. Cool and concentrate F->G H 2. Neutralize with base G->H I 3. Extract with organic solvent H->I J 4. Purify by recrystallization or chromatography I->J K Product: Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate J->K

Proposed workflow for the synthesis of a thiazole derivative.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and thiourea in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure.

  • Neutralization and Extraction: Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting solid by recrystallization or column chromatography to yield the desired thiazole derivative.

Applications in Drug Discovery

This compound serves as a versatile intermediate for the synthesis of various biologically active molecules.[8] The presence of the reactive α-bromoketone allows for its incorporation into a wide range of heterocyclic systems, which are prevalent scaffolds in many approved drugs.

Precursor for Antiviral Agents

Many antiviral drugs are nucleoside analogs or contain heterocyclic moieties that interfere with viral replication. The cyclopropane unit can act as a rigid scaffold, and the ability to form heterocycles like thiazoles from this intermediate opens avenues for the synthesis of novel antiviral compounds.[8][9] These compounds could potentially inhibit viral enzymes such as proteases or polymerases.

Building Block for Anticancer Agents

Thiazole-containing compounds have demonstrated a broad spectrum of anticancer activities.[8][9] By utilizing this compound to construct novel thiazole derivatives, it is possible to develop new classes of anticancer agents. These agents could target various signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Safety and Handling

Based on the available safety data sheets, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Table 3: GHS Hazard Information

Hazard Statement Code
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Precautionary Measures:

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Storage: Store locked up.[2] Keep in a cool, dry place. The recommended storage temperature is -20°C.[1][2]

Conclusion

This compound is a promising chemical intermediate with significant potential for application in drug discovery and development. While a comprehensive experimental characterization is not yet publicly available, its predicted properties and reactivity patterns suggest it is a valuable tool for synthetic chemists. The proposed protocols for its synthesis and derivatization provide a foundation for further research into its utility. The ability to readily access functionalized cyclopropane-containing heterocycles through this intermediate opens up new possibilities for the design and synthesis of novel therapeutic agents targeting a range of diseases, including viral infections and cancer. Further investigation into the experimental properties and biological applications of this compound and its derivatives is highly warranted.

References

An In-depth Technical Guide to Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a functionalized cyclopropane derivative that has garnered interest as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its unique molecular architecture, featuring a reactive α-bromo ketone adjacent to a cyclopropyl ring and an ethyl ester, provides a versatile scaffold for the construction of diverse molecular entities. This technical guide consolidates the available physicochemical data, outlines a plausible synthetic route, and explores its potential applications in medicinal chemistry, with a particular focus on the development of novel therapeutics. While specific biological pathway modulation by this compound is not extensively documented in public literature, its structural motifs are present in molecules with significant biological activity.

Molecular Structure and Physicochemical Properties

This compound is characterized by the molecular formula C8H11BrO3 and a molar mass of approximately 235.08 g/mol .[3][4] The presence of a stereocenter at the C1 position of the cyclopropane ring means that this compound can exist as a racemate or as individual enantiomers, a critical consideration in the synthesis of chiral drug molecules. A summary of its key identifiers and predicted physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 129306-05-4[3]
Molecular Formula C8H11BrO3[3][4]
Molar Mass 235.08 g/mol [3][4]
Density (Predicted) 1.564 ± 0.06 g/cm³[3][5]
Boiling Point (Predicted) 273.0 ± 20.0 °C[3][5]
SMILES CCOC(=O)C1(CC1)C(=O)CBr[6]
InChI InChI=1S/C8H11BrO3/c1-2-12-7(11)8(3-4-8)6(10)5-9/h2-5H2,1H3[6]

Table 1: Physicochemical Properties and Identifiers. This table summarizes the key chemical identifiers and predicted physical properties of this compound.

Synthesis and Experimental Protocols

A detailed, publicly available experimental protocol for the direct synthesis of this compound is not readily found in the scientific literature. However, a logical and plausible two-step synthetic route can be proposed based on established organic chemistry principles. This approach involves the initial synthesis of ethyl 1-acetylcyclopropanecarboxylate, followed by α-bromination of the ketone.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available reagents.

Synthetic Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Bromination Reagents_1 Ethyl cyclopropanecarboxylate + Acetylating Agent (e.g., Acetyl chloride/AlCl3 or Acetic anhydride) Intermediate Ethyl 1-acetylcyclopropanecarboxylate Reagents_1->Intermediate Friedel-Crafts Acylation or similar Reagents_2 Brominating Agent (e.g., Br2 in Acetic Acid or NBS) Intermediate->Reagents_2 Product This compound Reagents_2->Product

Figure 1: Proposed two-step synthesis of this compound. This diagram illustrates a plausible synthetic route involving acylation followed by bromination.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of Ethyl 1-acetylcyclopropanecarboxylate

  • Reaction: Friedel-Crafts acylation of ethyl cyclopropanecarboxylate.

  • Reagents:

    • Ethyl cyclopropanecarboxylate

    • Acetyl chloride

    • Aluminum chloride (AlCl₃)

    • Dichloromethane (anhydrous)

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride dropwise.

    • After the addition is complete, add ethyl cyclopropanecarboxylate dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 1-acetylcyclopropanecarboxylate.

Step 2: α-Bromination of Ethyl 1-acetylcyclopropanecarboxylate

  • Reaction: Acid-catalyzed α-bromination of a ketone.

  • Reagents:

    • Ethyl 1-acetylcyclopropanecarboxylate

    • Bromine (Br₂)

    • Acetic acid (glacial)

  • Procedure:

    • Dissolve ethyl 1-acetylcyclopropanecarboxylate in glacial acetic acid in a flask protected from light.

    • Add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature. The disappearance of the bromine color indicates its consumption.

    • Stir the reaction mixture at room temperature for 2-4 hours after the addition is complete. Monitor the reaction by TLC.

    • Pour the reaction mixture into a large volume of cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization if the product is a solid.

Note: This is a hypothetical protocol and would require optimization and safety assessment before implementation. The handling of bromine requires extreme caution and should be performed in a well-ventilated fume hood.

Role in Medicinal Chemistry and Drug Development

The cyclopropyl group is a highly sought-after motif in modern drug design.[7] Its incorporation into drug candidates can lead to improvements in metabolic stability, binding affinity, and potency.[7] The cyclopropyl ketone moiety, in particular, is a versatile building block, offering a unique combination of steric and electronic properties that can be exploited in the design of novel therapeutics.[1][8]

Potential as a Precursor for HIV Integrase Inhibitors

While direct evidence linking this compound to specific drug development programs is scarce in the public domain, its structural features are highly relevant to the synthesis of certain classes of antiviral agents, particularly HIV integrase inhibitors.[9][10][11] The α-bromo ketone functionality is a reactive handle that can be used to introduce various nitrogen-containing heterocycles, a common feature in many integrase inhibitors.

The logical workflow for its use as a pharmaceutical intermediate is depicted below.

Drug_Development_Workflow Start This compound Reaction Reaction with Nucleophilic Heterocycle Start->Reaction Intermediate Advanced Intermediate Reaction->Intermediate Modification Further Functional Group Interconversion Intermediate->Modification API Active Pharmaceutical Ingredient (API) Modification->API

Figure 2: Logical workflow for the use of this compound in drug synthesis. This diagram shows the typical progression from the starting intermediate to the final active pharmaceutical ingredient.

Reactivity and Synthetic Utility

The primary reactive site of this compound is the carbon atom bearing the bromine atom. This carbon is electrophilic and susceptible to nucleophilic attack, making the compound an excellent alkylating agent. This reactivity allows for the facile introduction of the cyclopropylcarbonylmethyl group into a wide range of molecules.

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, building block for the synthesis of complex organic molecules with potential therapeutic applications. Its value lies in the unique combination of a reactive α-bromo ketone and a metabolically robust cyclopropyl moiety. While detailed biological studies and specific synthetic applications are not widely reported, its structural similarity to intermediates used in the synthesis of important antiviral drugs suggests a significant potential in this area. Further research into efficient and scalable synthetic routes, as well as the exploration of its reactivity with a diverse range of nucleophiles, will undoubtedly unlock its full potential in the field of drug discovery and development. The development of a stereoselective synthesis would be a particularly valuable contribution, enabling the preparation of enantiomerically pure drug candidates.

References

Spectroscopic Data Analysis of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a substituted cyclopropane derivative of interest in synthetic organic chemistry, potentially serving as a versatile building block for more complex molecules in drug discovery and materials science. A thorough structural characterization is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose.

Due to the novel nature of this compound, publicly available experimental spectroscopic data is scarce. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, based on established principles of spectroscopy and data from analogous structures. This document is intended to serve as a reference for researchers and scientists, offering insights into the expected spectral features and providing general protocols for data acquisition.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are based on the analysis of its chemical structure, which includes an ethyl ester, a bromoacetyl group, and a cyclopropane ring.

¹H NMR (Proton NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton framework of a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂- (Bromoacetyl)4.0 - 4.5Singlet (s)2H
-O-CH₂- (Ethyl)4.1 - 4.3Quartet (q)2H
Cyclopropane -CH₂-1.4 - 1.8Multiplet (m)4H
-CH₃ (Ethyl)1.2 - 1.4Triplet (t)3H

¹³C NMR (Carbon-13 NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts are reported in ppm.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ketone)195 - 205
C=O (Ester)170 - 175
-O-CH₂- (Ethyl)60 - 65
Quaternary Cyclopropane C35 - 45
-CH₂-Br (Bromoacetyl)30 - 40
Cyclopropane -CH₂-15 - 25
-CH₃ (Ethyl)13 - 16

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

FragmentPredicted m/zNotes
[M]⁺234/236Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine.
[M - OCH₂CH₃]⁺189/191Loss of the ethoxy group.
[M - Br]⁺155Loss of the bromine atom.
[COCH₂Br]⁺121/123Bromoacetyl cation.
[COOCH₂CH₃]⁺73Ethyl carboxylate cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupPredicted Absorption Range (cm⁻¹)
C=O Stretch (Ketone)1710 - 1730
C=O Stretch (Ester)1735 - 1750
C-O Stretch (Ester)1150 - 1250
C-H Stretch (Alkyl)2850 - 3000
C-Br Stretch500 - 600

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample solution is introduced into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the path of an infrared beam. The instrument records the frequencies at which the sample absorbs the IR radiation.

  • Data Analysis: The resulting spectrum shows the percentage of light transmitted versus the wavenumber (in cm⁻¹). The characteristic absorption bands are then identified to determine the functional groups present.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Compound Purification Purification Synthesis->Purification IR_Spec IR Spectroscopy Purification->IR_Spec MS_Spec Mass Spectrometry Purification->MS_Spec NMR_Spec NMR Spectroscopy (1H, 13C, 2D) Purification->NMR_Spec Data_Analysis Data Interpretation & Structure Elucidation IR_Spec->Data_Analysis MS_Spec->Data_Analysis NMR_Spec->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Reporting & Publication Structure_Confirmation->Report

Caption: Workflow for Spectroscopic Analysis of a Novel Compound.

An In-Depth Technical Guide to the Reactivity of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a versatile bifunctional molecule incorporating a reactive α-bromoketone moiety and a cyclopropane ring. This unique structural combination makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems and molecules with potential pharmacological activity. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles. It details the underlying reaction mechanisms, provides experimental protocols for key transformations, and presents quantitative data to inform synthetic planning.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the presence of the α-bromoketone functional group. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon atom bonded to the bromine. This polarization of the C-Br bond makes the carbon atom highly susceptible to attack by nucleophiles, proceeding predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.

The general mechanism involves the backside attack of a nucleophile on the α-carbon, leading to the displacement of the bromide ion as the leaving group. This concerted process results in an inversion of stereochemistry if the α-carbon were a chiral center.

dot

Hantzsch_Thiazole_Synthesis A This compound C S-Alkylated Intermediate A->C SN2 Attack B Thiourea B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Cyclopropane-fused Aminothiazole D->E Dehydration

"Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 129306-05-4). The information is intended to ensure the chemical integrity and longevity of the compound for research and development purposes.

Chemical Stability

This compound is a stable compound when stored under the recommended conditions.[1] However, due to its functional groups, specifically the α-bromo ketone and the ethyl ester, it is susceptible to degradation under certain environmental factors. The primary degradation pathways are likely to involve hydrolysis and reactions with strong oxidizing or reducing agents.

Storage Conditions

Proper storage is crucial to maintain the quality and stability of this compound. The following table summarizes the recommended storage conditions based on available supplier data.

ParameterRecommended ConditionDurationNotes
Temperature -20°CLong-term (e.g., 1 month)Ideal for maintaining long-term stability.[1]
-4°CShort-term (1-2 weeks)Suitable for temporary storage.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)RecommendedTo prevent potential oxidation.
Light Store in a dark placeRecommendedTo prevent potential light-induced degradation.
Shipping Room temperatureUp to 2 weeksAcceptable for short durations.[1]

Potential Degradation Pathways

  • Hydrolysis: The ethyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding carboxylic acid. The presence of strong acids or alkalis should be avoided.[1]

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This can lead to a variety of degradation products if the compound is exposed to nucleophiles.

  • Redox Reactions: Contact with strong oxidizing or reducing agents can lead to the degradation of the molecule.[1]

Below is a diagram illustrating the relationship between proper storage and the prevention of degradation.

G cluster_storage Recommended Storage Conditions cluster_stability Compound Stability cluster_degradation Degradation Factors storage_temp Low Temperature (-20°C) stable Stable this compound storage_temp->stable prevents thermal degradation storage_inert Inert Atmosphere storage_inert->stable prevents oxidation storage_dark Protection from Light storage_dark->stable prevents photodegradation degradation_factors Heat, Light, Oxygen, Moisture, Incompatible Chemicals degradation_pathways Hydrolysis, Oxidation, Nucleophilic Substitution degradation_factors->degradation_pathways initiates degraded Degraded Product degradation_pathways->degraded G cluster_workflow Forced Degradation Study Workflow start Start with pure This compound stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sampling Take samples at different time points stress->sampling analysis Analyze by HPLC sampling->analysis data Quantify degradation and identify degradation products analysis->data end_node Determine Stability Profile data->end_node

References

An In-depth Technical Guide to the Material Safety of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS No: 129306-05-4 Molecular Formula: C₈H₁₁BrO₃ Molecular Weight: 235.08 g/mol [1]

This technical guide provides a comprehensive overview of the material safety data for Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate, a key intermediate in pharmaceutical synthesis.[2] The information is compiled and presented to meet the needs of laboratory researchers, scientists, and professionals involved in drug discovery and development.

Executive Summary

This compound is a reactive chemical intermediate that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3] Due to the presence of an α-bromo ketone functional group, this compound is a potent electrophile and alkylating agent, necessitating appropriate personal protective equipment (PPE) and engineering controls to minimize exposure. While extensive toxicological data is not publicly available, the known hazards warrant treating this substance with a high degree of caution.

Hazard Identification and Classification

The primary hazards associated with this compound are related to its irritant properties and acute oral toxicity.[3]

GHS Classification: [3]

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.

GHS Label Elements: [3]

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements: H302, H315, H319, H335

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405[3]

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is provided below. It is important to note that much of the available data is predicted and should be used as an estimate.

PropertyValueSource
Molecular Formula C₈H₁₁BrO₃[1]
Molar Mass 235.08 g/mol [1]
Appearance OilMedChemExpress SDS
Boiling Point 273.0 ± 20.0 °C (Predicted)[1]
Density 1.564 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature -20°C[1]
Solubility No data availableMedChemExpress SDS
Flash Point No data availableMedChemExpress SDS
Melting/Freezing Point No data availableMedChemExpress SDS

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The GHS classification of "Acute toxicity, oral (Category 4)" suggests a potential for harm if ingested, but specific LD50 or LC50 values have not been identified in the reviewed literature. The toxicological properties have not been fully investigated.[3]

The primary toxicological concerns stem from its reactivity as an alkylating agent, which can lead to irritation and potential damage to tissues upon contact.

Experimental Protocols and Reactivity

General Handling and Storage Protocol

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended long-term storage temperature is -20°C.[1]

Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3]

  • Avoid breathing vapors or mist.[3]

  • Prevent contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[3]

  • Ensure an eyewash station and safety shower are readily accessible.[3]

Reactivity and Use in Synthesis

This compound is primarily used as a synthetic intermediate in the development of more complex molecules, particularly in the pharmaceutical industry.[2] Its reactivity is dominated by the α-bromo ketone moiety, which makes the methylene carbon adjacent to the bromine atom highly electrophilic and susceptible to nucleophilic attack. This makes it a valuable reagent for introducing the ethyl 1-acetylcyclopropanecarboxylate scaffold into a target molecule.

A typical reaction workflow involving this intermediate would be a nucleophilic substitution reaction, as depicted in the following conceptual diagram.

G Conceptual Use as a Synthetic Intermediate reagent This compound (Electrophile) product Alkylated Product reagent->product Nucleophilic Substitution nucleophile Nucleophile (Nu-H) e.g., Amine, Thiol, Alcohol nucleophile->product byproduct H-Br Salt product->byproduct base Base (e.g., Triethylamine, DIPEA) base->product solvent Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->product

Caption: Conceptual workflow of this compound as an alkylating agent.

Hazard and Risk Management

A logical workflow for managing the risks associated with handling this compound is outlined below.

risk_management Risk Management Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response identify_hazards Identify Hazards: - Acute Oral Toxicity (Cat 4) - Skin Irritation (Cat 2) - Eye Irritation (Cat 2A) - Respiratory Irritation (Cat 3) evaluate_exposure Evaluate Exposure Potential: - Inhalation of vapors - Dermal contact - Ingestion identify_hazards->evaluate_exposure eng_controls Engineering Controls: - Fume Hood evaluate_exposure->eng_controls ppe Personal Protective Equipment: - Gloves, Goggles, Lab Coat eng_controls->ppe admin_controls Administrative Controls: - SOPs, Training ppe->admin_controls spill Spill Response: - Absorb with inert material - Ventilate area admin_controls->spill exposure Exposure Response: - Skin: Wash with soap and water - Eyes: Rinse with water - Inhalation: Move to fresh air - Ingestion: Seek medical attention admin_controls->exposure

Caption: A structured approach to managing risks associated with this compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:[3]

  • After inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After swallowing: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Conclusion

This compound is a valuable synthetic intermediate with defined chemical hazards. While comprehensive toxicological data is lacking, its GHS classification as an irritant and orally toxic substance, combined with its nature as an alkylating agent, necessitates stringent safety protocols. Researchers, scientists, and drug development professionals should adhere to the handling and storage guidelines outlined in this document and perform a thorough risk assessment before use. The provided workflows for its synthetic application and risk management offer a framework for its safe and effective utilization in a laboratory setting.

References

An In-depth Technical Guide to Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a notable bifunctional molecule drawing interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, incorporating a reactive α-bromo ketone and a cyclopropane ring fused to a quaternary center with an ethyl ester, renders it a versatile building block for the synthesis of complex heterocyclic systems and other elaborate molecular architectures. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential applications as a pharmaceutical intermediate. This document collates known quantitative data, details potential experimental protocols, and visualizes synthetic pathways to serve as a valuable resource for professionals in drug discovery and development.

Introduction

This compound (CAS No. 129306-05-4) is a chemical intermediate with significant potential in the synthesis of novel organic compounds.[1] The presence of both an electrophilic α-bromo ketone and an ester functionality on a strained cyclopropane ring makes it a highly valuable synthon. These reactive sites allow for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds, particularly those found in biologically active molecules and pharmaceuticals.[2] The cyclopropane moiety itself is a desirable structural motif in drug design, often conferring unique conformational properties and metabolic stability to the parent molecule. This guide aims to consolidate the currently available information on this compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily based on predictions and data from chemical suppliers, as detailed experimental characterization is not widely available in peer-reviewed literature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₁BrO₃[1]
Molecular Weight 235.08 g/mol [1]
CAS Number 129306-05-4[1]
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point (Predicted) 273.0 ± 20.0 °C[1]
Density (Predicted) 1.564 ± 0.06 g/cm³[1]
Storage Conditions Recommended at -20°C

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available scientific literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A likely precursor for this molecule is Ethyl 1-acetylcyclopropanecarboxylate. The synthesis would then involve the bromination of the acetyl group.

A generalized experimental protocol for such a transformation is outlined below. It is important to note that this is a hypothetical procedure and would require optimization for safety and yield.

3.1. Hypothetical Synthesis of this compound

Reaction: Bromination of Ethyl 1-acetylcyclopropanecarboxylate.

Reagents and Materials:

  • Ethyl 1-acetylcyclopropanecarboxylate

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • A suitable solvent (e.g., Dichloromethane, Chloroform, Carbon tetrachloride)

  • Acid catalyst (e.g., a catalytic amount of HBr or acetic acid)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Apparatus for quenching and work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Purification setup (e.g., column chromatography)

Procedure:

  • Dissolve Ethyl 1-acetylcyclopropanecarboxylate in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • If using a liquid brominating agent like bromine, add it dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature) via a dropping funnel. The reaction may be exothermic, so careful monitoring is necessary. If using a solid brominating agent like NBS, it can be added portion-wise.

  • A catalytic amount of an acid may be added to facilitate the reaction.

  • After the addition is complete, allow the reaction to stir at room temperature or gently heat under reflux until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, cool the reaction mixture and quench any excess brominating agent (e.g., with a solution of sodium thiosulfate).

  • Perform an aqueous work-up by washing the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product, likely a liquid or solid, by a suitable method such as column chromatography on silica gel.

3.2. Synthetic Workflow Diagram

The logical workflow for the proposed synthesis is depicted in the following diagram:

G start Start dissolve Dissolve Ethyl 1-acetylcyclopropanecarboxylate in anhydrous solvent start->dissolve add_br Add Brominating Agent (e.g., Br2 or NBS) dropwise/portion-wise dissolve->add_br react Stir at controlled temperature (monitor by TLC/GC) add_br->react quench Quench excess brominating agent react->quench workup Aqueous Work-up (Wash with H2O, brine) quench->workup dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product This compound purify->product G start This compound reaction Hantzsch Thiazole Synthesis start->reaction thioamide Thioamide (R-C(S)NH2) thioamide->reaction product Substituted Thiazole Derivative reaction->product

References

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a highly functionalized cyclopropane derivative that holds significant potential as a versatile building block in organic synthesis. Its unique structural features, combining a reactive α-bromoketone with a strained cyclopropane ring and an ethyl ester, make it an attractive intermediate for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its synthesis, properties, and potential applications, offering a valuable resource for researchers looking to leverage this compound in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is not extensively reported in publicly available literature, its key physicochemical properties can be predicted or inferred from its structure and related compounds.

PropertyValueSource
Molecular Formula C₈H₁₁BrO₃PubChem
Molecular Weight 235.08 g/mol PubChem
CAS Number 129306-05-4Echemi[1]
Predicted Density 1.564 g/cm³Echemi[1]
Predicted Boiling Point 273.0 °CEchemi[1]
Predicted Refractive Index 1.503Echemi[1]

Spectroscopic data, crucial for the identification and characterization of this compound, can be anticipated based on its functional groups.

SpectroscopyExpected Features
¹H NMR Signals corresponding to the ethyl ester (triplet and quartet), the diastereotopic methylene protons of the cyclopropane ring, and the methylene protons adjacent to the bromine atom.
¹³C NMR Resonances for the carbonyl carbons of the ester and ketone, the carbons of the cyclopropane ring, the ethyl group carbons, and the carbon bearing the bromine atom.
IR Spectroscopy Characteristic stretching frequencies for the C=O groups of the ester and ketone, and C-Br bond.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for a bromine-containing compound.

Synthesis of this compound

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of Ethyl 1-acetylcyclopropanecarboxylate

This step involves the acylation of ethyl cyclopropanecarboxylate. A common method for such a transformation is the reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Materials: Ethyl cyclopropanecarboxylate, Acetyl chloride, Aluminum chloride (anhydrous), Dichloromethane (anhydrous), 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq) dropwise.

    • After stirring for 15 minutes, add a solution of ethyl cyclopropanecarboxylate (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 1-acetylcyclopropanecarboxylate.

Step 2: Synthesis of this compound

The second step is the α-bromination of the newly introduced acetyl group. This can be achieved using a variety of brominating agents, with bromine in a suitable solvent being a common choice.

  • Materials: Ethyl 1-acetylcyclopropanecarboxylate, Bromine, Chloroform (or acetic acid), Saturated sodium thiosulfate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve ethyl 1-acetylcyclopropanecarboxylate (1.0 eq) in chloroform or acetic acid.

    • To this solution, add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature. A catalytic amount of HBr may be beneficial.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by chromatography if necessary.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The α-bromoketone is a potent electrophile, susceptible to nucleophilic attack, while the cyclopropane ring can undergo ring-opening reactions under specific conditions. The ethyl ester provides a handle for further transformations such as hydrolysis, amidation, or reduction.

Synthesis of Heterocyclic Compounds

A primary application of this building block is in the synthesis of various heterocyclic systems. The 1,3-dielectrophilic nature of the bromoacetyl moiety makes it an ideal precursor for reactions with dinucleophiles to form five, six, and seven-membered rings.

  • Thiazoles: Reaction with thioamides or thioureas can lead to the formation of highly substituted aminothiazole derivatives, which are prevalent scaffolds in medicinal chemistry.

  • Imidazoles: Condensation with amidines can provide access to substituted imidazoles.

  • Oxazoles: Reaction with amides can be a route to oxazole synthesis.

  • Fused Bicyclic Systems: Intramolecular reactions or reactions with appropriately functionalized nucleophiles can lead to the construction of more complex fused heterocyclic systems.

As a Precursor to Novel Amino Acids and Peptidomimetics

The cyclopropane ring introduces conformational rigidity, a desirable feature in drug design. This building block can be used to synthesize novel cyclopropane-containing amino acids. For instance, the bromine can be displaced by an azide, followed by reduction to the amine. The ester and ketone functionalities can then be further manipulated to create peptidomimetic structures with constrained geometries.

Ring-Opening Reactions

Under certain conditions, such as treatment with strong nucleophiles or under Lewis acidic conditions, the strained cyclopropane ring can undergo ring-opening reactions. This can provide access to linear or larger cyclic structures that would be challenging to synthesize through other means.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and potential application of this compound.

Synthesis_Workflow Start Ethyl cyclopropanecarboxylate Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Start->Acylation Intermediate Ethyl 1-acetylcyclopropanecarboxylate Acylation->Intermediate Bromination α-Bromination (Br2) Intermediate->Bromination Product Ethyl 1-(2-bromoacetyl) cyclopropanecarboxylate Bromination->Product

Caption: Proposed synthetic workflow for this compound.

Application_Workflow cluster_applications Synthetic Applications BuildingBlock This compound Heterocycles Heterocycle Synthesis (e.g., Thiazoles, Imidazoles) BuildingBlock->Heterocycles Reaction with dinucleophiles AminoAcids Novel Amino Acid Derivatives BuildingBlock->AminoAcids Functional group interconversion RingOpening Ring-Opening Reactions BuildingBlock->RingOpening Nucleophilic attack on cyclopropane ring

Caption: Potential synthetic applications of this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through standard transformations. The compound's true value lies in its potential for constructing diverse and complex molecular scaffolds, particularly in the synthesis of novel heterocyclic compounds and conformationally constrained molecules for pharmaceutical applications. Further investigation into the reactivity and synthetic applications of this versatile intermediate is warranted and is likely to uncover new avenues for the efficient synthesis of valuable chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Pyrazoline Derivatives from Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2][3][4] These activities include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties.[1][2][4][5] The synthesis of novel pyrazoline scaffolds is a continuous endeavor in the quest for new therapeutic agents.[6][7]

This document outlines a proposed synthetic route for a novel class of pyrazoline derivatives utilizing "Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate" as a key starting material. This approach offers a pathway to pyrazolines bearing a unique cyclopropane moiety, a structural feature known to influence the biological activity of molecules.[8] The proposed synthesis proceeds through a two-step sequence involving the formation of a cyclopropyl chalcone-like intermediate followed by a cyclization reaction with a hydrazine derivative.

Proposed Synthetic Pathway

The synthesis is proposed to occur in two primary steps:

  • Step 1: Synthesis of the α,β-Unsaturated Ketone Intermediate. The first step involves the reaction of this compound with a substituted aromatic aldehyde in the presence of a base to yield an α,β-unsaturated ketone (a chalcone-like intermediate).

  • Step 2: Synthesis of the Pyrazoline Derivative. The second step is the cyclization of the α,β-unsaturated ketone intermediate with a hydrazine derivative (such as hydrazine hydrate or phenylhydrazine) in a suitable solvent to afford the final pyrazoline product.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Hydrazine hydrate or Phenylhydrazine

  • Base (e.g., sodium hydroxide, potassium hydroxide)

  • Solvents: Ethanol, Glacial Acetic Acid

  • Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Safety Precautions:

  • Handle this compound with care as it is a bromoacetyl derivative and may be lachrymatory and corrosive.[9]

  • Hydrazine derivatives are toxic and potentially carcinogenic; handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis of Ethyl 1-(2-aryl-1-oxo-prop-2-en-1-yl)cyclopropanecarboxylate (Chalcone-like Intermediate)
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the substituted aromatic aldehyde (10 mmol) and this compound (10 mmol) in 30 mL of ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (10 mmol) in 10 mL of water dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion of the reaction, pour the mixture into 100 mL of ice-cold water.

  • Isolation: If a solid precipitates, filter the product, wash with cold water until the washings are neutral, and dry. If an oil separates, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Characterize the purified product by determining its melting point and using spectroscopic techniques (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis of Ethyl 1-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)cyclopropanecarboxylate Derivatives
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the synthesized chalcone-like intermediate (5 mmol) in 25 mL of ethanol.

  • Hydrazine Addition: To this solution, add hydrazine hydrate (80%, 10 mmol) or phenylhydrazine (5 mmol).

  • Cyclization: Add a catalytic amount of glacial acetic acid (0.5 mL) to the mixture and reflux for 6-8 hours.[10] Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

  • Characterization: Characterize the final product by its melting point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Library of Proposed Pyrazoline Derivatives

EntryAromatic Aldehyde (R)Hydrazine Derivative (R')Expected Product
1 BenzaldehydeHydrazine HydrateEthyl 1-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)cyclopropanecarboxylate
2 4-ChlorobenzaldehydeHydrazine HydrateEthyl 1-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)cyclopropanecarboxylate
3 4-MethoxybenzaldehydeHydrazine HydrateEthyl 1-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)cyclopropanecarboxylate
4 BenzaldehydePhenylhydrazineEthyl 1-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)cyclopropanecarboxylate
5 4-ChlorobenzaldehydePhenylhydrazineEthyl 1-(5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)cyclopropanecarboxylate
6 4-MethoxybenzaldehydePhenylhydrazineEthyl 1-(5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)cyclopropanecarboxylate

Table 2: Representative Spectroscopic Data for Pyrazoline Derivatives

Spectral DataExpected Chemical Shifts / Frequencies
¹H NMR δ 3.0-3.8 (m, 2H, -CH₂ of pyrazoline), δ 4.8-5.5 (dd, 1H, -CH of pyrazoline), δ 6.5-8.0 (m, Ar-H), δ 1.2 (t, 3H, -CH₃ of ester), δ 4.1 (q, 2H, -CH₂ of ester), δ 1.0-1.5 (m, 4H, cyclopropyl-H)[11][12]
¹³C NMR δ ~40-45 (C-4 of pyrazoline), δ ~60-65 (C-5 of pyrazoline), δ ~150-160 (C-3 of pyrazoline), δ ~170-175 (C=O of ester), δ ~14-16 (-CH₃ of ester), δ ~60-62 (-CH₂ of ester), δ ~15-25 (cyclopropyl carbons)[11]
IR (cm⁻¹) ~3200-3400 (N-H stretch), ~1720-1740 (C=O stretch of ester), ~1590-1610 (C=N stretch), ~1500-1550 (C=C stretch of aromatic ring)[13]

Visualization

experimental_workflow start Start Materials: This compound Aromatic Aldehyde step1 Step 1: Chalcone Synthesis Base-catalyzed condensation in Ethanol start->step1 intermediate Intermediate: α,β-Unsaturated Ketone step1->intermediate step2 Step 2: Pyrazoline Synthesis Cyclization with Hydrazine Derivative in Ethanol/Acetic Acid intermediate->step2 purification Purification (Recrystallization or Column Chromatography) step2->purification product Final Product: Pyrazoline Derivative characterization Characterization (NMR, IR, MS, MP) product->characterization purification->product

Caption: Experimental workflow for the synthesis of pyrazoline derivatives.

reaction_mechanism cluster_step1 Step 1: Chalcone Formation cluster_step2 Step 2: Pyrazoline Formation Reactant_A This compound Intermediate_1 α,β-Unsaturated Ketone Reactant_A->Intermediate_1 Condensation Reactant_B Ar-CHO Reactant_B->Intermediate_1 Base Base (e.g., NaOH) Base->Intermediate_1 Intermediate_1_copy α,β-Unsaturated Ketone Product Pyrazoline Derivative Intermediate_1_copy->Product Cyclization Reactant_C H2N-NHR' Reactant_C->Product

Caption: Proposed reaction mechanism for pyrazoline synthesis.

Applications and Biological Activity

Pyrazoline derivatives are known to exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery.[1][2][3][4] The introduction of a cyclopropane ring can further enhance or modulate these activities, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.[8]

  • Anticancer Activity: Many pyrazoline derivatives have been reported to possess significant anticancer properties.[6][7] The novel compounds synthesized via this protocol could be screened against various cancer cell lines to evaluate their cytotoxic and apoptotic effects.

  • Antimicrobial Activity: Pyrazolines have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[14] The synthesized derivatives could be valuable leads for the development of new anti-infective agents.

  • Anti-inflammatory Activity: The pyrazoline core is present in some anti-inflammatory drugs. The novel derivatives could be tested for their ability to inhibit key inflammatory mediators.

  • Other Activities: Other reported activities for pyrazolines include antidepressant, anticonvulsant, and antiviral effects.[5]

The spiro-cyclopropane moiety, in particular, has been associated with potent biological activities in various heterocyclic systems.[15] Therefore, the pyrazoline derivatives synthesized using this method represent a promising new chemical space for the discovery of novel therapeutic agents.

Conclusion

The proposed synthetic route offers a viable and efficient method for the preparation of novel pyrazoline derivatives bearing a cyclopropane ring, starting from the readily available this compound. The detailed protocols and expected data provide a solid foundation for researchers to explore this new class of compounds. The potential for diverse biological activities makes these novel pyrazolines interesting candidates for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate as a versatile building block in the synthesis of various heterocyclic compounds. The unique strained cyclopropyl motif coupled with two reactive carbonyl functionalities makes it an attractive starting material for constructing novel molecular scaffolds with potential applications in medicinal chemistry. This document outlines detailed experimental protocols for the synthesis of key heterocyclic families, including thiazoles, and proposes reaction pathways for the synthesis of pyrimidines and pyridazines.

Synthesis of Cyclopropyl-Substituted Thiazoles via Hantzsch Condensation

The reaction of α-haloketones with thioamides or thiourea, known as the Hantzsch thiazole synthesis, is a robust and widely used method for the preparation of thiazole derivatives.[1][2][3] this compound serves as an excellent α-haloketone substrate in this reaction, leading to the formation of valuable 2-amino-4-cyclopropylthiazole compounds. These structures are of significant interest in drug discovery due to the favorable physicochemical properties imparted by the cyclopropyl group.

Experimental Protocol: Synthesis of Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate

This protocol details the one-pot synthesis of ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate through the reaction of this compound with thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate.

Quantitative Data Summary:

ProductStarting MaterialReagentSolventReaction TimeYield (%)
Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylateThis compoundThioureaEthanol2-4 hours75-85

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Reaction Workflow:

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea solvent Ethanol reagents->solvent dissolve reflux Reflux (2-4h) solvent->reflux heat workup Aqueous Workup (NaHCO3, EtOAc extraction) reflux->workup purification Column Chromatography workup->purification product Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate purification->product

Caption: Workflow for Hantzsch Thiazole Synthesis.

Proposed Synthesis of Cyclopropyl-Substituted Pyrimidines

The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4] The structure of this compound, possessing a bromoacetyl group and an ester moiety in a 1,3-relationship, suggests its potential as a synthon for pyrimidine ring formation. A plausible approach involves an initial reaction with an amidine to form a 2-aminopyrimidine derivative.

Proposed Experimental Protocol: Synthesis of Ethyl 1-(2-amino-6-methylpyrimidin-4-yl)cyclopropanecarboxylate

This proposed protocol outlines the synthesis of a cyclopropyl-substituted pyrimidine from this compound and acetamidine hydrochloride.

Materials:

  • This compound

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add acetamidine hydrochloride (1.1 eq) and stir for 15 minutes at room temperature to generate the free amidine base.

  • Add a solution of this compound (1.0 eq) in ethanol dropwise to the amidine solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.

Proposed Reaction Pathway:

Pyrimidine_Synthesis start This compound cyclization Cyclocondensation start->cyclization amidine Acetamidine base Sodium Ethoxide in Ethanol amidine->base free base generation base->cyclization product Ethyl 1-(2-amino-6-methylpyrimidin-4-yl)cyclopropanecarboxylate cyclization->product

Caption: Proposed pathway for pyrimidine synthesis.

Proposed Synthesis of Cyclopropyl-Substituted Pyridazines

Pyridazines are typically synthesized from 1,4-dicarbonyl compounds and hydrazine.[5] While this compound is not a direct 1,4-dicarbonyl precursor, a plausible synthetic route could involve a multi-step sequence. One such proposed pathway involves the initial formation of a pyridazinone intermediate.

Proposed Experimental Protocol: Multi-step Synthesis of a Cyclopropyl-Pyridazinone Derivative

This proposed protocol outlines a potential route to a cyclopropyl-substituted pyridazinone.

Step 1: Knoevenagel Condensation

  • React this compound with an active methylene compound (e.g., diethyl malonate) in the presence of a base like piperidine to form a Michael adduct.

  • Isolate and purify the resulting adduct.

Step 2: Cyclization with Hydrazine

  • Treat the purified adduct from Step 1 with hydrazine hydrate in a suitable solvent like ethanol.

  • Heat the mixture to reflux to induce cyclization and formation of the pyridazinone ring.

  • Purify the final product by recrystallization or column chromatography.

Logical Relationship Diagram:

Pyridazine_Synthesis_Logic start This compound step1 Step 1: Knoevenagel Condensation (+ Diethyl Malonate, Base) start->step1 intermediate Michael Adduct (1,4-dicarbonyl precursor) step1->intermediate step2 Step 2: Cyclization (+ Hydrazine Hydrate) intermediate->step2 product Cyclopropyl-Pyridazinone Derivative step2->product

Caption: Proposed multi-step pyridazine synthesis.

Disclaimer: The experimental protocols for the synthesis of pyrimidines and pyridazines are proposed based on established chemical principles and have not been explicitly reported in the literature with this compound as the starting material. These should be considered as starting points for further investigation and optimization by researchers. Standard laboratory safety procedures should be followed at all times.

References

Application Notes & Protocols: Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate for Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a bifunctional molecule featuring a reactive α-halo ketone (bromoacetyl group) and a cyclopropane moiety. This combination makes it a valuable fragment for the design of targeted covalent inhibitors (TCIs). The bromoacetyl group acts as an electrophilic "warhead" capable of forming a stable covalent bond with nucleophilic amino acid residues on a target protein, most commonly cysteine. The cyclopropyl group can enhance binding affinity, improve metabolic stability, and provide a rigid scaffold for further chemical elaboration.[1] These application notes provide a comprehensive overview of the utility of this compound in covalent inhibitor design, including detailed experimental protocols.

Mechanism of Covalent Modification:

The primary mechanism of action for this compound as a covalent inhibitor is the irreversible alkylation of a nucleophilic amino acid residue, typically cysteine, within the binding site of a target protein. The carbon atom of the bromoacetyl group is highly electrophilic and susceptible to nucleophilic attack by the thiolate anion of a deprotonated cysteine residue. This results in a nucleophilic substitution reaction (SN2 type) where the bromide ion is displaced, forming a stable thioether bond between the inhibitor and the protein.

Key Applications in Covalent Inhibitor Design

  • Fragment-Based Ligand Discovery (FBLD): this compound can be used as an initial electrophilic fragment in FBLD campaigns. Its small size and defined reactivity allow for the identification of initial hits that can be further optimized for potency and selectivity.[2]

  • Targeted Covalent Probe Development: This molecule can be incorporated into larger, more complex structures to create targeted covalent probes for identifying and validating novel drug targets.

  • Structure-Activity Relationship (SAR) Studies: The cyclopropane ring provides a rigid scaffold that can be functionalized to explore the SAR of the binding pocket and optimize non-covalent interactions, leading to improved inhibitor potency and selectivity.[3]

Experimental Protocols

Protocol 1: Screening for Covalent Modification of a Target Protein by Intact Protein Mass Spectrometry

This protocol outlines a general method to assess the ability of this compound to covalently modify a target protein.

Materials:

  • Purified target protein (e.g., a kinase or protease with a known or putative reactive cysteine).

  • This compound (resuspended in DMSO).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Methodology:

  • Protein-Inhibitor Incubation:

    • Prepare a solution of the target protein in the assay buffer at a final concentration of 1-5 µM.

    • Add this compound to the protein solution at various concentrations (e.g., 10, 50, 100 µM). Include a DMSO-only control.

    • Incubate the reactions at room temperature or 37°C for a defined period (e.g., 1, 2, 4 hours).

  • Sample Preparation for MS:

    • Quench the reaction by adding an excess of a reducing agent like DTT or by acidifying the sample with formic acid.

    • Desalt the protein sample using a C4 ZipTip or a similar desalting column to remove non-covalently bound inhibitor and buffer components.

  • LC-MS Analysis:

    • Analyze the desalted protein sample by LC-MS.

    • Deconvolute the resulting mass spectra to determine the molecular weight of the intact protein.

    • A mass shift corresponding to the molecular weight of the covalently attached fragment (minus the bromine atom) indicates covalent modification.

Data Presentation:

CompoundConcentration (µM)Incubation Time (hr)Observed Mass (Da)Expected Mass (Da)Mass Shift (Da)% Modification
DMSO Control-450,00050,00000
This compound50450,15550,155.16155.1685

Note: The expected mass shift for this compound is the molecular weight of the compound (235.08 g/mol ) minus the mass of bromine (79.90 g/mol ), which is approximately 155.18 Da.

G cluster_prep Sample Preparation cluster_analysis Analysis Protein Target Protein Incubation Incubate Protein + Inhibitor Protein->Incubation Inhibitor Ethyl 1-(2-bromoacetyl) cyclopropanecarboxylate Inhibitor->Incubation Quench Quench Reaction Incubation->Quench Time course Desalt Desalt Sample Quench->Desalt LCMS Intact Protein LC-MS Desalt->LCMS Deconvolution Deconvolute Spectra LCMS->Deconvolution Result Determine Mass Shift & % Modification Deconvolution->Result

Protocol 2: Determination of Covalent Inhibition Kinetics (kinact/KI)

This protocol measures the rate of irreversible inactivation (kinact) and the initial binding affinity (KI) of the covalent inhibitor.

Materials:

  • Target enzyme and its substrate.

  • This compound.

  • Assay buffer.

  • Plate reader or other suitable detection instrument.

Methodology:

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well plate, pre-incubate the enzyme with a range of concentrations of this compound at a fixed temperature.

    • At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take an aliquot of the enzyme-inhibitor mixture.

  • Enzymatic Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate to the aliquot from the previous step. The substrate concentration should be at or near the Km value.

    • Monitor the reaction progress (e.g., absorbance or fluorescence) over a short period to determine the initial velocity (vi).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity (ln(% activity)) versus the pre-incubation time.

    • The negative of the slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations.

    • Fit the data to the following equation to determine kinact and KI: k_obs = k_inact * [I] / (K_I + [I]) Where [I] is the inhibitor concentration.

Data Presentation:

Inhibitor Concentration (µM)kobs (min-1)
50.05
100.09
200.15
400.22
800.28

Calculated Kinetic Parameters:

  • kinact: 0.35 min-1

  • KI: 25 µM

  • kinact/KI: 14,000 M-1s-1

G cluster_exp Experiment cluster_analysis Data Analysis Preincubation Pre-incubate Enzyme with Inhibitor Aliquots Take Aliquots at Time Points Preincubation->Aliquots Reaction Initiate Reaction with Substrate Aliquots->Reaction Measure Measure Initial Velocity (vi) Reaction->Measure Plot1 Plot ln(% Activity) vs. Time Measure->Plot1 k_obs Determine k_obs (slope) Plot1->k_obs Plot2 Plot k_obs vs. [Inhibitor] k_obs->Plot2 Fit Fit Data to Equation Plot2->Fit Result Calculate k_inact and K_I Fit->Result

Protocol 3: Cellular Target Engagement using a Competitive Displacement Assay

This protocol confirms that the covalent inhibitor engages its target in a cellular environment.

Materials:

  • Cells expressing the target protein.

  • This compound.

  • A fluorescently labeled covalent probe that also targets the same residue.

  • Lysis buffer.

  • SDS-PAGE and in-gel fluorescence scanning equipment.

Methodology:

  • Cell Treatment:

    • Treat cells with increasing concentrations of this compound for a specific duration (e.g., 2-4 hours). Include a DMSO control.

  • Cell Lysis and Probe Labeling:

    • Harvest and lyse the cells.

    • Treat the cell lysates with a saturating concentration of the fluorescent covalent probe. This probe will label the target protein that has not been engaged by the inhibitor.

  • Analysis:

    • Separate the proteins in the lysate by SDS-PAGE.

    • Scan the gel using a fluorescence scanner to visualize the labeled target protein.

    • A decrease in the fluorescence signal of the target protein band with increasing concentrations of the inhibitor indicates successful target engagement.

Data Presentation:

Inhibitor Concentration (µM)Fluorescent Signal Intensity (Arbitrary Units)% Target Engagement
0 (DMSO)10,0000
18,50015
55,20048
102,10079
5050095

G cluster_cell Cellular Treatment cluster_biochem Biochemical Analysis Cells Culture Cells Treat Treat with Inhibitor Cells->Treat Lyse Harvest & Lyse Cells Treat->Lyse Probe Label with Fluorescent Covalent Probe Lyse->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Scan In-Gel Fluorescence Scanning SDS_PAGE->Scan Quantify Quantify Signal & Determine Engagement Scan->Quantify

Signaling Pathway Context

Covalent inhibitors are often designed to target key nodes in signaling pathways that have become dysregulated in disease, such as cancer. For example, a common strategy is to target a kinase in a growth factor signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TargetKinase Target Kinase (e.g., with reactive Cys) Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates Inhibitor Ethyl 1-(2-bromoacetyl) cyclopropanecarboxylate-based Inhibitor Inhibitor->TargetKinase Covalently Inhibits

This compound represents a valuable starting point for the design of novel covalent inhibitors. Its inherent reactivity, coupled with the favorable properties of the cyclopropane ring, makes it an attractive scaffold for targeting proteins with reactive cysteine residues. The protocols outlined above provide a framework for the initial characterization and validation of covalent inhibitors derived from this and similar electrophilic fragments.

References

Application Notes and Protocols for the Alkylation of Thiols with Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of thiols with electrophilic partners is a fundamental transformation in organic synthesis, yielding thioethers that are prevalent in a wide array of biologically active molecules and pharmaceutical agents. The unique physicochemical properties of the cyclopropane ring, such as its rigidity and strained nature, make it a valuable structural motif in medicinal chemistry. Incorporating a cyclopropane moiety can enhance metabolic stability, improve binding affinity to biological targets, and increase the potency of drug candidates. Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a versatile building block that combines the reactivity of an α-bromo ketone with the desirable structural features of a cyclopropane ring, making it a valuable reagent for the synthesis of novel thioether derivatives with potential therapeutic applications.

These application notes provide detailed protocols for the S-alkylation of various thiols with this compound, guidance on reaction optimization, and a discussion of the potential applications of the resulting products in drug discovery, particularly as enzyme inhibitors.

General Reaction Scheme

The S-alkylation of a thiol with this compound proceeds via a nucleophilic substitution reaction, where the thiolate anion attacks the electrophilic carbon bearing the bromine atom, displacing it to form a new carbon-sulfur bond. The reaction is typically carried out in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate.

Caption: General reaction for the alkylation of a thiol with this compound.

Experimental Protocols

The following protocols provide a general framework for the alkylation of thiols. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Alkylation using a Mild Base in an Aprotic Solvent

This protocol is suitable for a wide range of aromatic and aliphatic thiols.

Materials:

  • Thiol (e.g., thiophenol, benzyl mercaptan, cysteine derivative) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the thiol (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Et₃N, 1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the thiolate.

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Alkylation under Aqueous Conditions

This "green" chemistry approach is suitable for water-soluble thiols or can be performed under phase-transfer conditions for less soluble thiols.

Materials:

  • Thiol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Water

  • Optional: Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.1 eq)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of the thiol (1.0 eq) and this compound (1.1 eq) in water, add the base (K₂CO₃ or Et₃N, 1.5 - 2.0 eq).

  • If the thiol is not fully soluble in water, add a phase-transfer catalyst (TBAB, 0.1 eq).

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative, hypothetical quantitative data for the alkylation of various thiols with this compound based on the general protocols described above. Actual results may vary depending on the specific substrate and reaction conditions.

EntryThiol (R-SH)BaseSolventTime (h)Yield (%)
1ThiophenolK₂CO₃DMF492
24-MethylthiophenolEt₃NMeCN395
3Benzyl mercaptanK₂CO₃DMF688
4Cysteine ethyl esterEt₃NWater285
52-MercaptobenzimidazoleK₂CO₃DMF878

Visualization of Experimental Workflow and Potential Application

Experimental Workflow

The general workflow for the synthesis and purification of thioether derivatives is depicted below.

G start Start reagents Mix Thiol, Base, and Solvent start->reagents thiolate Thiolate Formation reagents->thiolate add_electrophile Add Ethyl 1-(2-bromoacetyl)- cyclopropanecarboxylate thiolate->add_electrophile reaction S-Alkylation Reaction (Monitor by TLC) add_electrophile->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purification Column Chromatography dry_concentrate->purification characterization Characterization (NMR, MS, IR) purification->characterization product Pure Thioether Product characterization->product

Caption: A typical workflow for the synthesis and purification of thioethers.

Potential Application: Enzyme Inhibition

Cyclopropane-containing molecules are known to act as inhibitors for various enzymes. The strained cyclopropane ring can mimic a transition state or bind covalently to the active site of an enzyme, leading to its inactivation. The thioether products synthesized using this compound could be investigated as potential enzyme inhibitors.

G cluster_0 Enzyme Catalysis cluster_1 Enzyme Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Product Inhibited_Enzyme Enzyme No_Product No Product Formation Inhibited_Enzyme->No_Product Inhibition Inhibitor Cyclopropane-containing Thioether Inhibitor Inhibitor->Inhibited_Enzyme Binds to Active Site

Caption: Inhibition of an enzyme by a cyclopropane-containing thioether.

Characterization of Products

The synthesized thioether products should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. Key signals to look for include the disappearance of the thiol proton (S-H) and the appearance of new signals for the methylene group adjacent to the sulfur atom and the cyclopropane ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups (ester and ketone) and the C-S bond.

Conclusion

The alkylation of thiols with this compound provides a straightforward and efficient method for the synthesis of novel thioethers containing a cyclopropane moiety. These compounds are of significant interest to the drug discovery community due to the favorable pharmacological properties often associated with cyclopropane-containing molecules. The protocols provided herein offer a solid starting point for the synthesis and exploration of these promising compounds as potential therapeutic agents, particularly as enzyme inhibitors. Further studies to evaluate their biological activity are warranted.

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate and Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the reaction between ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate and various substituted hydrazines. This reaction is a significant pathway for synthesizing novel cyclopropane-spiro-dihydropyrazole compounds, which are of considerable interest in medicinal chemistry and drug development due to their potential biological activities.

Application Notes

The reaction of α-haloketones with hydrazines is a well-established method for the synthesis of five-membered heterocyclic compounds. Specifically, the reaction between this compound and substituted hydrazines typically proceeds via a condensation-cyclization cascade to yield ethyl 1',5'-dihydro-2'H-spiro[cyclopropane-1,3'-pyrazol]-2'-carboxylate derivatives.

The core structure of the product is a spirocyclic system where a cyclopropane ring is fused to a dihydropyrazole ring. The substituents on the hydrazine starting material (R' in the scheme below) can be varied to generate a library of diverse compounds for biological screening. For instance, using substituted phenylhydrazines can lead to products with potential applications as anti-inflammatory or anticancer agents.

The general reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic substitution where the nitrogen atom displaces the bromide, leading to the cyclization and formation of the dihydropyrazole ring. The reaction conditions can be optimized to improve yields and minimize side products.

// Reactants reactant1 [label="this compound"]; reactant2 [label="Substituted Hydrazine (R'-NHNH2)"]; plus [label="+"];

// Product product [label="Ethyl 1'-substituted-1',5'-dihydro-2'H-spiro[cyclopropane-1,3'-pyrazole] derivative"];

// Arrow reactant1 -> plus [arrowhead=none]; plus -> reactant2 [arrowhead=none]; reactant2 -> product [label="Condensation-\nCyclization", fontcolor="#202124"]; } dot Caption: General reaction of this compound.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis of various spiro[cyclopropane-1,3'-pyrazole] derivatives. The data is compiled from representative procedures and may vary based on specific experimental conditions.

Substituent (R') on HydrazineSolventReaction Time (h)Temperature (°C)Yield (%)
PhenylEthanol4Reflux85
4-ChlorophenylAcetonitrile68082
4-NitrophenylMethanol5Reflux78
2,4-DinitrophenylEthanol8Reflux75
MethylDichloromethane12Room Temp65
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Reactant Preparation\n(Dissolve Hydrazine and Bromoacetyl Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Reaction Setup\n(Combine Reactants, Add Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction Monitoring\n(TLC Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Work-up\n(Solvent Evaporation, Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Characterization\n(NMR, MS, IR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Final Product", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [label="Step 1", color="#5F6368"]; B -> C [label="Step 2", color="#5F6368"]; C -> D [label="Step 3\n(Reaction Complete)", color="#5F6368"]; D -> E [label="Step 4", color="#5F6368"]; E -> F [label="Step 5", color="#5F6368"]; F -> G [label="Step 6", color="#5F6368"]; } dot Caption: Experimental workflow for synthesis and purification.

Protocols

Protocol 1: Synthesis of Ethyl 1'-(4-chlorophenyl)-1',5'-dihydro-2'H-spiro[cyclopropane-1,3'-pyrazol]-2'-carboxylate

This protocol describes a representative synthesis using 4-chlorophenylhydrazine.

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-Chlorophenylhydrazine hydrochloride (1.05 eq)

  • Triethylamine (2.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware

Procedure:

  • To a stirred solution of 4-chlorophenylhydrazine hydrochloride (1.05 eq) in anhydrous acetonitrile (20 mL per 1 g of starting material), add triethylamine (2.5 eq) at room temperature.

  • Stir the mixture for 15 minutes to liberate the free hydrazine base.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain it at this temperature for 6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane/ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the title compound as a solid.

  • Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Safety Precautions:

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • All organic solvents are flammable and should be used away from ignition sources.

Application Notes and Protocols: Synthesis of Thiazole Derivatives via Alkylation of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a valuable bifunctional synthetic intermediate. Its α-haloketone moiety makes it an excellent substrate for alkylation reactions, particularly in the construction of heterocyclic systems. A prominent application is the Hantzsch thiazole synthesis, a classic and efficient method for preparing a wide variety of thiazole derivatives.[1][2][3] Thiazoles are a core structural motif in many biologically active compounds and pharmaceuticals.[4][5] This document provides a detailed protocol for the synthesis of a 2-aminothiazole derivative through the reaction of this compound with thiourea, a common and effective method for creating this important heterocyclic scaffold.[4][6]

Data Presentation

The Hantzsch thiazole synthesis is a versatile reaction that can be adapted for a range of substrates. The following table summarizes representative yields for the synthesis of various thiazole derivatives from α-haloketones and thiourea or thioamides under different reaction conditions.

Starting α-HaloketoneThio-ComponentReaction ConditionsProductYield (%)Reference
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesSiW.SiO2, EtOH/H2O, reflux, 2-3.5 hSubstituted Hantzsch thiazole derivatives79-90[4]
Ethyl 3-bromopyruvateThioureaEthanol, 70°C, 1 hEthyl 2-aminothiazole-4-carboxylate93-100[6]
α-diazoketonesThioureaPEG-400, 100°C, 2-3.5 h2-aminothiazoles87-96[7]
2-bromoacetophenonesThioureaSolvent-free2-aminothiazolesGood[2]

Experimental Protocol: Synthesis of Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate

This protocol details the synthesis of a 2-aminothiazole derivative from this compound and thiourea via the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of substrate).

  • Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the residue, add water and a saturated solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate.

Safety Precautions:

  • This compound is a lachrymator and irritant. Handle it in a well-ventilated fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Avoid inhalation, ingestion, and skin contact with all chemicals.[8]

Mandatory Visualization

Hantzsch_Thiazole_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve this compound in Ethanol add_thiourea Add Thiourea start->add_thiourea 1.0 eq Substrate 1.1 eq Thiourea reflux Heat to Reflux (2-4 hours) add_thiourea->reflux cool Cool to RT reflux->cool concentrate Remove Ethanol cool->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (MgSO₄) extract->dry final_concentrate Concentrate to obtain crude product dry->final_concentrate purify Column Chromatography or Recrystallization final_concentrate->purify end_product Pure Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate purify->end_product

Caption: Workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.

References

Application Notes and Protocols for Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a versatile bifunctional reagent of significant interest in medicinal chemistry. Its unique structure, incorporating a reactive α-bromoketone and a cyclopropyl-ester moiety, makes it a valuable building block for the synthesis of novel heterocyclic compounds. The cyclopropane ring, a favored motif in modern drug discovery, can impart favorable physicochemical properties to drug candidates, such as increased metabolic stability, enhanced potency, and improved membrane permeability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of 2-amino-4-cyclopropylthiazole derivatives, a class of compounds with potential therapeutic applications, including the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) for the treatment of inflammatory diseases.

Chemical Properties

PropertyValue
Molecular Formula C₈H₁₁BrO₃
Molecular Weight 235.08 g/mol
CAS Number 129306-05-4
Appearance Colorless to pale yellow oil
Boiling Point 273.0 ± 20.0 °C (Predicted)
Density 1.564 ± 0.06 g/cm³ (Predicted)
Storage Store at -20°C for long-term stability.

Application: Synthesis of 2-Amino-4-cyclopropylthiazole Derivatives as p38 MAPK Inhibitors

A primary application of this compound is in the synthesis of 2-amino-4-cyclopropylthiazole derivatives via the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-bromoketone with a thiourea or a substituted thiourea. The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The 4-cyclopropyl substituent introduced by the starting material is of particular interest for its potential to enhance binding affinity and metabolic stability of the final compounds.

Rationale for Targeting p38 MAPK

The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[1][2] It is activated by cellular stresses and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β.[2][3] Dysregulation of this pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease.[4] Therefore, inhibitors of p38 MAPK are promising therapeutic agents for these diseases.[3][4]

General Synthetic Scheme

The synthesis of ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate from this compound and thiourea is depicted below.

G cluster_reactants Reactants cluster_product Product reactant1 This compound product Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate reactant1->product Hantzsch Thiazole Synthesis (e.g., Ethanol, Reflux) reactant2 Thiourea reactant2->product p38_pathway stimuli Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1β) mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MKK3 / MKK6 mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->downstream phosphorylates inhibitor 2-Amino-4-cyclopropylthiazole Derivative inhibitor->p38 inhibits response Inflammatory Response (e.g., TNF-α, IL-6 production) downstream->response workflow start This compound synthesis Hantzsch Thiazole Synthesis start->synthesis product Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate synthesis->product derivatization Further Chemical Modification (e.g., N-acylation, amide coupling) product->derivatization library Library of 2-Amino-4-cyclopropylthiazole Derivatives derivatization->library screening Biological Screening (p38 MAPK Inhibition Assay) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

References

Application Notes and Protocols: Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a versatile bifunctional molecule poised for significant application in the synthesis of novel agrochemicals. Its structure incorporates a reactive α-bromoketone moiety and a cyclopropane ring, a well-established pharmacophore in numerous successful pesticides.[1][2][3] The α-bromoketone functionality serves as a key electrophile for the construction of various heterocyclic systems, while the cyclopropane group often enhances the biological efficacy and metabolic stability of the final product.[4][5]

These notes detail the application of this compound as a precursor in the synthesis of a potential fungicide, leveraging the classic Hantzsch thiazole synthesis. Thiazole derivatives are a prominent class of fungicides due to their ability to interfere with essential fungal metabolic pathways.[1][3]

Synthetic Application: Synthesis of a Novel Thiazole-Based Fungicide

A primary application of this compound in agrochemical development is its use as a building block for heterocyclic compounds. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, provides a direct route to substituted thiazoles.[6][7][8] This protocol outlines the synthesis of a novel potential fungicide, Ethyl 1-(2-(2-amino-1,3-thiazol-4-yl)acetyl)cyclopropanecarboxylate , by reacting this compound with thiourea.

Proposed Synthetic Scheme

The reaction proceeds via the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, followed by cyclization and dehydration to form the 2-aminothiazole ring.[9][10]

G cluster_reactants Reactants cluster_product Product reactant1 This compound product Ethyl 1-(2-(2-amino-1,3-thiazol-4-yl)acetyl)cyclopropanecarboxylate reactant1->product Ethanol, Reflux reactant2 Thiourea reactant2->product

Caption: Synthetic pathway for a novel thiazole fungicide.

Experimental Protocol

This protocol is a generalized procedure based on established Hantzsch thiazole syntheses.[7][11]

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and thiourea (1.1 equivalents).

  • Add absolute ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Stir the mixture and heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure Ethyl 1-(2-(2-amino-1,3-thiazol-4-yl)acetyl)cyclopropanecarboxylate .

Quantitative Data

The following table presents expected data based on similar Hantzsch thiazole syntheses reported in the literature. Actual results may vary.

ParameterExpected ValueReference
Yield 75-90%[7][11]
Purity (post-chromatography) >95%[6]
Reaction Time 2-4 hours[7]
Reaction Temperature Reflux (approx. 78 °C for ethanol)[7]

Potential Biological Activity and Signaling Pathway

Many thiazole-containing fungicides act by inhibiting specific enzymes in fungal metabolic pathways. For instance, some thiazole carboxamides are known to inhibit succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, disrupting cellular energy production.

G cluster_pathway Mitochondrial Respiratory Chain succinate Succinate complex_II Complex II (Succinate Dehydrogenase) succinate->complex_II fumarate Fumarate complex_II->fumarate ETC Electron Transport Chain complex_II->ETC Electrons ATP ATP Synthesis ETC->ATP fungicide Thiazole Fungicide fungicide->complex_II Inhibition

Caption: Hypothetical inhibition of fungal respiration.

The novel compound, with its 2-aminothiazole core, could potentially exhibit a similar mode of action. The cyclopropane moiety may enhance binding to the target enzyme or improve transport across fungal cell membranes. Further biological screening and mode of action studies would be required to confirm this hypothesis.

Experimental and Logical Workflow

The development of a new agrochemical from this compound follows a structured workflow from synthesis to biological evaluation.

G cluster_workflow Agrochemical Development Workflow A Synthesis of Ethyl 1-(2-(2-amino-1,3-thiazol-4-yl)acetyl)cyclopropanecarboxylate B Purification and Structural Characterization (NMR, MS) A->B C In vitro Fungicidal Screening B->C D Mode of Action Studies C->D E Lead Optimization C->E Active

Caption: Workflow for new fungicide development.

Conclusion

This compound is a promising starting material for the synthesis of novel agrochemicals, particularly fungicides. The Hantzsch thiazole synthesis provides a reliable and efficient method for constructing a biologically active thiazole ring system from this precursor. The resulting compounds, containing both the thiazole and cyclopropane moieties, are strong candidates for further investigation in the development of new crop protection agents. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this versatile chemical building block.

References

Application Notes and Protocols: Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate as a Covalent Warhead for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted covalent inhibitors have emerged as a powerful modality in drug discovery, offering enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with non-covalent molecules.[1][2] These inhibitors typically consist of a scaffold that provides target selectivity and a reactive electrophilic group, or "warhead," that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein.[3] While acrylamides are the most common warheads, the exploration of novel reactive groups is crucial for expanding the scope of covalent drug discovery.[4]

This document outlines the potential application of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate as a novel covalent warhead for targeted therapy. The bromoacetyl group serves as the electrophile, capable of reacting with nucleophilic residues such as cysteine, while the cyclopropane moiety introduces conformational rigidity, which can enhance binding affinity and selectivity.[5]

Proposed Mechanism of Action

This compound is proposed to act as an irreversible covalent inhibitor. The mechanism involves a two-step process:

  • Non-covalent Binding: The parent molecule first binds reversibly to the target protein's active or allosteric site. The cyclopropane ring can contribute to favorable hydrophobic interactions and restrict the conformational flexibility of the inhibitor, potentially leading to higher binding affinity.[5]

  • Covalent Bond Formation: Following initial binding, the electrophilic bromoacetyl group is positioned in proximity to a nucleophilic amino acid residue, most commonly a cysteine. The nucleophile then attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable covalent bond.

Mechanism_of_Action cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Inhibitor This compound Noncovalent_Complex Non-covalent Complex (E•I) Inhibitor->Noncovalent_Complex ki Target_Protein Target Protein (with Cys) Target_Protein->Noncovalent_Complex Covalent_Complex Covalent Adduct (E-I) Noncovalent_Complex->Covalent_Complex kinact caption Mechanism of Covalent Inhibition.

Caption: Proposed two-step mechanism of covalent inhibition.

Hypothetical Application: Targeting KRAS G12C

The KRAS oncogene, particularly the G12C mutant, has been a challenging but highly pursued target in cancer therapy. The cysteine residue at position 12 is unique to the mutant and can be targeted by covalent inhibitors. We hypothesize that a molecule incorporating the this compound warhead could be designed to selectively target KRAS G12C.

KRAS_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS_G12C_GDP KRAS G12C (GDP-bound, Inactive) KRAS_G12C_GTP KRAS G12C (GTP-bound, Active) KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF SOS1->KRAS_G12C_GDP GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Covalent Inhibitor (this compound derivative) Inhibitor->KRAS_G12C_GDP Covalent Inhibition caption Targeting the KRAS G12C Signaling Pathway.

Caption: Inhibition of the KRAS G12C signaling cascade.

Data Presentation

The following tables present hypothetical data for a candidate compound, "Cpd-BrAc-Cyclo," a derivative of this compound designed to target KRAS G12C.

Table 1: Biochemical Potency and Covalent Kinetics

ParameterValueDescription
IC50 (nM) 50Half-maximal inhibitory concentration after a fixed incubation time (e.g., 60 min).
KI (nM) 200Non-covalent binding affinity.
kinact (s-1) 0.005Maximal rate of covalent inactivation.
kinact/KI (M-1s-1) 25,000Second-order rate constant, a measure of covalent efficiency.[4]

Table 2: Cellular Activity and Target Engagement

AssayCell LineParameterValue
Cell Viability NCI-H358 (KRAS G12C)GI50 (nM)150
Cell Viability A549 (KRAS G12S)GI50 (nM)>10,000
Target Engagement NCI-H358EC50 (nM)120

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route.

Materials:

  • Ethyl cyclopropanecarboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Bromoacetyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-BuLi dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add ethyl cyclopropanecarboxylate dropwise to the LDA solution at -78 °C and stir for 1 hour.

  • Add bromoacetyl bromide dropwise to the reaction mixture and stir for an additional 2 hours at -78 °C.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 2: Determination of Covalent Kinetic Parameters (kinact/KI)

This protocol uses a continuous enzymatic assay to determine the kinetics of irreversible inhibition.

Materials:

  • Recombinant target protein (e.g., KRAS G12C)

  • Fluorogenic substrate for the target protein

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM MgCl2, pH 7.5)

  • Test compound (Cpd-BrAc-Cyclo)

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the target protein to each well.

  • Add varying concentrations of the test compound to the wells and incubate for different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence signal over time using a microplate reader.

  • Calculate the initial reaction rates for each condition.

  • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed rate constant (kobs).

  • Plot kobs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI.

Protocol 3: Cellular Target Engagement Assay

This protocol uses a cellular thermal shift assay (CETSA) to confirm that the compound binds to its intended target in cells.

Materials:

  • NCI-H358 cells (KRAS G12C)

  • PBS, supplemented with protease inhibitors

  • Test compound

  • Liquid nitrogen

  • PCR tubes

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)

Procedure:

  • Treat NCI-H358 cells with the test compound at various concentrations for a specified time.

  • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

  • Lyse the cells by freeze-thawing.

  • Clarify the lysate by centrifugation.

  • Aliquot the supernatant into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Centrifuge the heated samples to pellet the aggregated proteins.

  • Analyze the supernatant by Western blotting using an antibody specific for the target protein.

  • The stabilization of the target protein at higher temperatures in the presence of the compound indicates target engagement.

Experimental Workflow Visualization

Experimental_Workflow Start Hypothesis: This compound as a novel warhead Synthesis Synthesis of Cpd-BrAc-Cyclo Start->Synthesis Biochem_Assay Biochemical Assays (IC50, kinact/KI) Synthesis->Biochem_Assay Cell_Viability Cell-Based Assays (Viability in mutant vs. WT cell lines) Biochem_Assay->Cell_Viability Target_Engagement Target Engagement (e.g., CETSA, Proteomics) Cell_Viability->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End Preclinical Candidate Lead_Optimization->End caption Workflow for Evaluating a Novel Covalent Inhibitor.

Caption: A typical workflow for the development of a covalent inhibitor.

Conclusion

This compound represents a promising, yet underexplored, covalent warhead. Its bromoacetyl moiety provides reactivity towards nucleophilic amino acids, while the cyclopropane ring offers a means to improve binding affinity and selectivity through conformational constraint. The protocols and conceptual data presented here provide a framework for the investigation and development of novel targeted covalent therapies based on this unique chemical scaffold. Further research is warranted to fully characterize its reactivity, selectivity, and therapeutic potential.

References

Application Notes: Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate for the Synthesis of Cyclopropane-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a valuable bifunctional reagent for the introduction of the cyclopropane motif in the synthesis of various heterocyclic compounds. The presence of a reactive α-bromo ketone functionality allows for facile reactions with a wide range of nucleophiles, leading to the formation of diverse molecular scaffolds of interest to researchers, scientists, and drug development professionals. The cyclopropane ring, a prevalent structural element in numerous bioactive molecules and approved drugs, is often introduced to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of lead compounds. This document provides an overview of the potential applications of this compound in the synthesis of cyclopropane-appended thiazole and imidazo[1,2-a]pyridine derivatives, which are key pharmacophores in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 129306-05-4
Molecular Formula C₈H₁₁BrO₃
Molecular Weight 235.08 g/mol
Appearance Not available
Boiling Point 273.0 ± 20.0 °C (Predicted)
Density 1.564 ± 0.06 g/cm³ (Predicted)
Application in Thiazole Synthesis (Hantzsch Thiazole Synthesis)

The α-bromo ketone moiety of this compound is a suitable electrophile for the classical Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide derivative to yield the corresponding thiazole. The resulting product, an ethyl 1-(thiazol-2-yl)cyclopropanecarboxylate derivative, incorporates the desirable cyclopropane ring directly onto the C2 position of the thiazole core. This strategy allows for the generation of a library of novel cyclopropane-containing thiazoles by varying the thioamide reaction partner.

General Reaction Scheme:

Hantzsch_Thiazole_Synthesis cluster_reagents Reagents cluster_product Product reagent1 This compound arrow Hantzsch Reaction reagent1->arrow reagent2 Thioamide (R-C(S)NH2) reagent2->arrow product Ethyl 1-(4-R-thiazol-2-yl)cyclopropanecarboxylate plus + arrow->product

Caption: Hantzsch synthesis of cyclopropyl-thiazoles.

Application in Imidazo[1,2-a]pyridine Synthesis

Similarly, this compound can be employed in the synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. The reaction proceeds via the cyclocondensation of the α-bromo ketone with a 2-aminopyridine derivative. This provides a direct route to ethyl 1-(imidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxylates, embedding the cyclopropane moiety at the 2-position of the fused heterocyclic system. The diversity of commercially available 2-aminopyridines allows for the creation of a wide array of novel drug-like molecules.

General Reaction Scheme:

Imidazopyridine_Synthesis cluster_reagents Reagents cluster_product Product reagent1 This compound arrow Cyclocondensation reagent1->arrow reagent2 2-Aminopyridine (R-substituted) reagent2->arrow product Ethyl 1-(R-substituted-imidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxylate plus + arrow->product

Caption: Synthesis of cyclopropyl-imidazo[1,2-a]pyridines.

Protocols

Note: The following protocols are generalized procedures based on established methods for the synthesis of thiazoles and imidazo[1,2-a]pyridines from α-bromo ketones. Specific reaction conditions such as temperature, reaction time, and solvent may require optimization for this compound and the chosen nucleophile.

Protocol 1: General Procedure for the Synthesis of Ethyl 1-(Thiazol-2-yl)cyclopropanecarboxylate Derivatives

This protocol outlines the Hantzsch thiazole synthesis using this compound and a generic thioamide.

Materials:

  • This compound

  • Substituted thioamide (e.g., thioacetamide, thiobenzamide)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow:

Thiazole_Workflow start Start step1 Dissolve this compound and thioamide in ethanol. start->step1 step2 Heat the mixture to reflux for 2-6 hours. step1->step2 step3 Monitor reaction completion by TLC. step2->step3 step4 Cool to room temperature and concentrate under reduced pressure. step3->step4 step5 Partition the residue between CH2Cl2 and aqueous NaHCO3. step4->step5 step6 Separate the organic layer, wash with brine, and dry over Na2SO4. step5->step6 step7 Filter and concentrate the organic phase. step6->step7 step8 Purify the crude product by silica gel column chromatography. step7->step8 end Characterize the final product. step8->end

Caption: Workflow for thiazole synthesis.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the desired thioamide (1.0-1.2 eq) to the flask.

  • Add absolute ethanol as the solvent (concentration typically 0.1-0.5 M).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 1-(thiazol-2-yl)cyclopropanecarboxylate derivative.

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: General Procedure for the Synthesis of Ethyl 1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxylate Derivatives

This protocol describes the synthesis of imidazo[1,2-a]pyridines from this compound and a 2-aminopyridine.

Materials:

  • This compound

  • Substituted 2-aminopyridine

  • Acetone or Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow:

Imidazopyridine_Workflow start Start step1 Dissolve this compound and 2-aminopyridine in acetone or ethanol. start->step1 step2 Heat the mixture to reflux for 4-12 hours. step1->step2 step3 Monitor reaction completion by TLC. step2->step3 step4 Cool to room temperature and concentrate under reduced pressure. step3->step4 step5 Partition the residue between EtOAc and aqueous NaHCO3. step4->step5 step6 Separate the organic layer, wash with brine, and dry over Na2SO4. step5->step6 step7 Filter and concentrate the organic phase. step6->step7 step8 Purify the crude product by silica gel column chromatography. step7->step8 end Characterize the final product. step8->end

Caption: Workflow for imidazo[1,2-a]pyridine synthesis.

Procedure:

  • In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in acetone or ethanol.

  • Add the substituted 2-aminopyridine (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to ambient temperature.

  • Concentrate the reaction mixture in vacuo.

  • Take up the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ethyl 1-(imidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxylate derivative.

  • Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment. The reactivity and optimal conditions may vary depending on the specific substrates used. It is highly recommended to conduct small-scale test reactions to determine the optimal conditions before scaling up.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate. The synthesis is presented as a two-step process: acylation of ethyl cyclopropanecarboxylate followed by alpha-bromination of the resulting ketone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most plausible synthetic route involves a two-step sequence. First, ethyl cyclopropanecarboxylate is acylated to produce ethyl 1-acetylcyclopropanecarboxylate. This intermediate is then selectively brominated at the alpha-position of the acetyl group to yield the final product.

Q2: Which acylation method is recommended for the first step?

A2: A Friedel-Crafts-type acylation using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a standard approach. Optimization of the catalyst, solvent, and temperature is crucial to maximize yield and minimize side reactions.

Q3: What are the common challenges in the alpha-bromination of ketones?

A3: Key challenges include controlling the regioselectivity to ensure bromination occurs at the desired alpha-carbon, preventing over-bromination (di- and tri-brominated products), and managing the release of corrosive HBr gas if using elemental bromine. The choice of brominating agent and reaction conditions is critical to address these issues.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly employed. Due to the potential for instability, it is advisable to use the purified product promptly or store it under inert atmosphere at low temperatures.

Experimental Protocols & Data

Step 1: Acylation of Ethyl Cyclopropanecarboxylate

This protocol is based on standard Friedel-Crafts acylation procedures and may require optimization for this specific substrate.

Reaction:

Experimental Protocol:

  • To a stirred solution of anhydrous aluminum chloride (1.1 to 2.0 equivalents) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add acetyl chloride (1.0 to 1.5 equivalents) dropwise.

  • After stirring for 15-30 minutes, add ethyl cyclopropanecarboxylate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Table 1: Optimization of Acylation Reaction Conditions (Hypothetical Data)

EntryLewis Acid (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (1.1)CH₂Cl₂0 to RT1665
2AlCl₃ (1.5)CH₂Cl₂0 to RT875
3AlCl₃ (2.0)DCE0 to RT872
4FeCl₃ (1.5)CH₂Cl₂RT2445

Note: DCE = 1,2-dichloroethane, RT = Room Temperature. Yields are hypothetical and for illustrative purposes.

Step 2: Alpha-Bromination of Ethyl 1-acetylcyclopropanecarboxylate

Two common methods for alpha-bromination are presented below. Method A uses N-Bromosuccinimide (NBS) for selective monobromination, while Method B employs bromine in acetic acid.

Method A: Bromination with NBS and a Catalyst

Experimental Protocol:

  • Dissolve ethyl 1-acetylcyclopropanecarboxylate (1.0 equivalent) in a suitable solvent (e.g., diethyl ether for NH₄OAc catalyst, or methanol for Al₂O₃ catalyst).

  • Add the catalyst (e.g., 10 mol% ammonium acetate or 10% w/w acidic aluminum oxide).

  • Add N-bromosuccinimide (1.05 to 1.2 equivalents) portion-wise to the stirred solution.

  • Stir the reaction at the appropriate temperature (room temperature for NH₄OAc, reflux for Al₂O₃) and monitor by TLC.

  • Upon completion, filter off the succinimide byproduct and any solid catalyst.

  • Wash the filtrate with water, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Comparison of Catalytic Alpha-Bromination Conditions

EntryBrominating Agent (Equiv.)CatalystSolventTemperature (°C)Time (h)Yield (%)
1NBS (1.05)NH₄OAc (10 mol%)Et₂O250.5 - 2~90
2NBS (1.2)Acidic Al₂O₃ (10% w/w)MeOHReflux0.2 - 0.5~89

Note: Yields are based on similar reactions reported in the literature and may vary.

Method B: Bromination with Br₂ in Acetic Acid

Experimental Protocol:

  • Dissolve ethyl 1-acetylcyclopropanecarboxylate (1.0 equivalent) in glacial acetic acid.

  • Add a solution of bromine (1.0 to 1.1 equivalents) in acetic acid dropwise with stirring. A catalytic amount of HBr may be added to initiate the reaction.

  • Stir the mixture at room temperature until the bromine color disappears (typically 1-4 hours).

  • Carefully pour the reaction mixture into a large volume of cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guides

Troubleshooting Acylation (Step 1)
IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Lewis acid (hydrolyzed).Use freshly opened or sublimed AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
Insufficient activation.Increase the amount of Lewis acid (up to 2 equivalents). Consider a more forcing solvent like 1,2-dichloroethane.
Formation of Multiple Products Polysubstitution or side reactions.Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂). Run the reaction at a lower temperature.
Ring-opening of the cyclopropane ring.This is a known side reaction for some cyclopropane derivatives under strong acidic conditions. Use milder conditions or a different synthetic route if this is a major issue.
Difficult Purification Complex mixture of byproducts.Optimize reaction conditions to improve selectivity. Ensure a thorough aqueous workup to remove the Lewis acid before purification.
Troubleshooting Alpha-Bromination (Step 2)
IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive brominating agent.Use fresh NBS. Ensure the catalyst for the NBS reaction is active.
Slow reaction with Br₂/AcOH.Add a catalytic amount of HBr to initiate the reaction. Gently warm the reaction mixture if necessary, but monitor for side reactions.
Formation of Di-brominated Product Excess brominating agent.Use no more than 1.05 equivalents of the brominating agent. Add the brominating agent slowly and portion-wise.
Reaction conditions are too harsh.Use milder conditions (e.g., NBS at room temperature). For Br₂/AcOH, maintain a lower temperature.
Bromination at the Cyclopropane Ring Radical bromination pathway.Avoid high temperatures and light exposure, especially when using NBS. The use of a radical scavenger may be considered, but this can also inhibit the desired reaction.
Product Decomposition Presence of acid (HBr).Ensure a thorough workup with a bicarbonate wash to neutralize any acid. Purify the product quickly and store it cold and under an inert atmosphere.

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Alpha-Bromination start1 Ethyl cyclopropanecarboxylate reagents1 Acetyl Chloride, AlCl3 in CH2Cl2, 0°C to RT start1->reagents1 workup1 Aqueous Workup reagents1->workup1 purification1 Vacuum Distillation or Column Chromatography workup1->purification1 product1 Ethyl 1-acetylcyclopropanecarboxylate purification1->product1 reagents2 NBS, NH4OAc in Et2O, 25°C product1->reagents2 workup2 Aqueous Workup reagents2->workup2 purification2 Column Chromatography workup2->purification2 final_product This compound purification2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_bromination start Alpha-Bromination Reaction issue1 Low Conversion start->issue1 issue2 Di-bromination start->issue2 issue3 Product Decomposition start->issue3 sol1a Use fresh reagents issue1->sol1a sol1b Add HBr catalyst (for Br2/AcOH) issue1->sol1b sol2a Use <= 1.05 eq. of brominating agent issue2->sol2a sol2b Slow, portion-wise addition issue2->sol2b sol3a Thorough bicarbonate wash issue3->sol3a sol3b Prompt purification and cold storage issue3->sol3b

Caption: Troubleshooting logic for the alpha-bromination step.

Technical Support Center: Synthesis of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A plausible three-step synthetic route starts from Ethyl cyclopropanecarboxylate.

  • Acylation: The enolate of Ethyl cyclopropanecarboxylate is acylated, for instance with acetyl chloride, to yield Ethyl 1-acetylcyclopropanecarboxylate.

  • α-Bromination: The resulting ketone is then selectively brominated at the alpha position of the acetyl group using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in an acidic medium.

Q2: What are the primary challenges in the acylation step?

A2: The primary challenges in the acylation of Ethyl cyclopropanecarboxylate include achieving complete conversion and preventing side reactions. The formation of the enolate requires a strong, non-nucleophilic base, and precise temperature control is crucial. Common issues include self-condensation of the ester and low yields due to incomplete reaction.

Q3: What are the expected byproducts in the α-bromination of Ethyl 1-acetylcyclopropanecarboxylate?

A3: The main byproducts in the α-bromination step are the unreacted starting material (the ketone) and the di-brominated product. Over-bromination can be a significant issue if the reaction conditions are not carefully controlled.[1][2] Additionally, harsh acidic conditions could potentially lead to the opening of the cyclopropane ring, although this is less common.

Q4: How can I purify the final product, this compound?

A4: Purification of α-bromo ketones can be challenging due to their reactivity and lachrymatory nature. Column chromatography on silica gel is a common method for separating the desired mono-brominated product from the starting ketone and di-brominated byproducts.[2] Recrystallization can also be an option if the product is a solid. It is often recommended to use the crude product in the next step if possible to avoid degradation on silica.[2]

Synthesis and Byproduct Overview

The following diagram illustrates a potential synthetic pathway and the points at which major byproducts may form.

Synthesis_Byproducts cluster_step1 Step 1: Acylation cluster_step2 Step 2: α-Bromination start Ethyl cyclopropanecarboxylate intermediate Ethyl 1-acetylcyclopropanecarboxylate start->intermediate 1. LDA, THF, -78 °C 2. Acetyl chloride byproduct1 Self-condensation product intermediate->byproduct1 Side reaction final_product This compound intermediate->final_product Br₂, CH₃COOH byproduct2 Di-brominated product final_product->byproduct2 Over-bromination

Caption: Proposed synthesis of this compound and potential byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in acylation step Incomplete enolate formation.Ensure anhydrous conditions and use a sufficiently strong base like LDA.
Self-condensation of the ester.Maintain a low temperature (-78 °C) during enolate formation and acylation.
Multiple products in bromination Over-bromination leading to di-bromo byproduct.[1]Use a 1:1 stoichiometry of the ketone to the brominating agent. Monitor the reaction closely by TLC or GC.
Reaction with solvent.Choose an inert solvent for the reaction.
Product decomposition during purification Instability of the α-bromo ketone on silica gel.Minimize the time the product is on the column. Consider using the crude product directly in the next step if purity is sufficient.[2]
Difficulty separating product from starting material Similar polarities of the ketone and the α-bromo ketone.[2]Optimize the eluent system for column chromatography. Consider trituration with a non-polar solvent to selectively precipitate one component.

Experimental Protocols

The following are proposed, non-optimized protocols for the synthesis of this compound.

Step 1: Synthesis of Ethyl 1-acetylcyclopropanecarboxylate
  • Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to form lithium diisopropylamide (LDA). After stirring for 30 minutes, add Ethyl cyclopropanecarboxylate dropwise to the LDA solution. Stir for 1 hour at -78 °C.

  • Acylation: Add acetyl chloride dropwise to the enolate solution at -78 °C. Allow the reaction to stir for 2-3 hours at this temperature.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound
  • Preparation: Dissolve Ethyl 1-acetylcyclopropanecarboxylate in glacial acetic acid in a round-bottom flask.

  • Bromination: Slowly add a solution of bromine in acetic acid dropwise to the ketone solution with stirring. Maintain the temperature below 30 °C. The reaction progress can be monitored by the disappearance of the bromine color.

  • Work-up: Once the reaction is complete, pour the mixture into ice water. Extract the product with a suitable organic solvent like dichloromethane.

  • Purification: Wash the organic layer with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Purification Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting purification issues.

Caption: A troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two-step synthesis of this compound. The proposed synthetic route involves the initial formation of Ethyl 1-acetylcyclopropanecarboxylate, followed by its selective α-bromination.

Step 1: Synthesis of Ethyl 1-acetylcyclopropanecarboxylate

This step typically involves the reaction of ethyl acetoacetate with 1,2-dibromoethane in the presence of a base.

Q1: Low or no yield of Ethyl 1-acetylcyclopropanecarboxylate.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Deprotonation of Ethyl Acetoacetate Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. Use a slight excess of the base to drive the equilibrium towards the enolate. The pKa of the α-proton of ethyl acetoacetate is around 11.
Reaction Temperature Too Low While the initial deprotonation can be done at a lower temperature, the alkylation step may require heating. Monitor the reaction progress by TLC and adjust the temperature as needed.
Poor Quality of Reagents Use freshly distilled ethyl acetoacetate and 1,2-dibromoethane. Ensure all glassware is thoroughly dried to prevent quenching of the enolate by water.
Side Reactions O-alkylation of the enolate can occur. Using a non-polar aprotic solvent can favor C-alkylation. Polymerization of 1,2-dibromoethane can also be a side reaction.

Q2: Formation of significant side products.

Possible Causes & Solutions:

CauseRecommended Action
Dialkylation of Ethyl Acetoacetate Use a controlled stoichiometry of the base and 1,2-dibromoethane. Adding the alkylating agent slowly to the formed enolate can minimize this.
O-Alkylation As mentioned, solvent choice is crucial. Protic solvents can promote O-alkylation. Consider using solvents like THF or DMF.
Elimination Reaction of 1,2-dibromoethane Ensure the reaction temperature is not excessively high, as this can favor the elimination of HBr from 1,2-dibromoethane.
Step 2: α-Bromination of Ethyl 1-acetylcyclopropanecarboxylate

This step involves the selective bromination of the methyl group of the acetyl moiety. Common brominating agents include N-bromosuccinimide (NBS) or bromine in an acidic medium.

Q3: Low yield of this compound.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress by TLC. If using NBS, a radical initiator (like AIBN or benzoyl peroxide) and light can accelerate the reaction. With Br₂/acid, ensure sufficient reaction time.
Decomposition of Product The α-bromo ketone product can be sensitive to prolonged heating or harsh basic conditions during workup. Neutralize the reaction mixture carefully and avoid excessive heat during solvent removal.
Ineffective Brominating Agent Ensure the NBS is of high purity and has been stored properly. If using Br₂, handle it with care in a well-ventilated fume hood.

Q4: Formation of polybrominated byproducts.

Possible Causes & Solutions:

CauseRecommended Action
Excess Brominating Agent Use a stoichiometric amount (or a very slight excess) of the brominating agent. Add the brominating agent portion-wise and monitor the reaction progress closely.
Reaction Conditions Favoring Polybromination In basic conditions, subsequent halogenations are often faster than the first. Acid-catalyzed bromination is generally easier to control for monobromination.

Q5: Difficulty in purifying the final product.

Possible Causes & Solutions:

CauseRecommended Action
Co-elution with Starting Material The starting material and the monobrominated product can have similar polarities, making chromatographic separation challenging. Optimize the solvent system for column chromatography (e.g., using a shallow gradient of ethyl acetate in hexanes).
Presence of Succinimide (from NBS) If using NBS, the succinimide byproduct can be removed by washing the organic layer with water or a dilute aqueous base.
Product Instability on Silica Gel Some α-bromo ketones can be unstable on silica gel. Consider using a less acidic stationary phase like neutral alumina for chromatography, or purify by distillation under reduced pressure if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q: What is the overall reaction scheme for the synthesis?

A: The synthesis is a two-step process:

  • Cyclopropanation: Ethyl acetoacetate is reacted with 1,2-dibromoethane in the presence of a base to form Ethyl 1-acetylcyclopropanecarboxylate.

  • α-Bromination: The intermediate is then brominated at the α-position of the acetyl group to yield this compound.

Q: What are some typical yields I can expect for each step?

A: Yields can vary significantly based on the specific conditions and scale of the reaction. Based on analogous reactions reported in the literature, the following are approximate expected yields:

StepReactionTypical Yield Range
1Cyclopropanation of Ethyl Acetoacetate40-60%
2α-Bromination of β-Keto Esters60-80%

Q: Are there any specific safety precautions I should take?

A: Yes. Both 1,2-dibromoethane and brominating agents like bromine and NBS are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Bromine is highly corrosive.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-acetylcyclopropanecarboxylate

This protocol is adapted from standard procedures for the alkylation of β-keto esters.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Base Formation: Carefully add sodium metal (1.1 equivalents) in small pieces to the ethanol to form sodium ethoxide. Allow the reaction to complete.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate (1.0 equivalent) dropwise. Stir the mixture for 30-60 minutes at room temperature to ensure complete enolate formation.

  • Cyclopropanation: Add 1,2-dibromoethane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction may take several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: α-Bromination of Ethyl 1-acetylcyclopropanecarboxylate

This protocol is a general method for the acid-catalyzed bromination of a ketone.

  • Preparation: Dissolve Ethyl 1-acetylcyclopropanecarboxylate (1.0 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether in a round-bottom flask.

  • Bromination: Add a solution of bromine (1.05 equivalents) in the same solvent dropwise to the flask with stirring. A catalytic amount of HBr can be added to accelerate the reaction.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The disappearance of the bromine color is an indicator of reaction progression.

  • Work-up: Once the reaction is complete, carefully pour the mixture into cold water. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to quench any remaining bromine), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.

Visualizations

Reaction_Pathway Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Ethyl 1-acetylcyclopropanecarboxylate Ethyl Acetoacetate->Intermediate Step 1: Cyclopropanation 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Intermediate Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: α-Bromination Brominating Agent (NBS or Br2) Brominating Agent (NBS or Br2) Brominating Agent (NBS or Br2)->Final_Product

Caption: Overall synthetic pathway.

Troubleshooting_Yield Start Low Reaction Yield? Step1 Step 1: Cyclopropanation Start->Step1 Step2 Step 2: Bromination Start->Step2 Cause1A Inefficient Deprotonation Step1->Cause1A Cause1B Side Reactions (O-alkylation) Step1->Cause1B Cause2A Incomplete Bromination Step2->Cause2A Cause2B Product Decomposition Step2->Cause2B Solution1A Use fresh, anhydrous base Cause1A->Solution1A Solution1B Optimize solvent (non-polar aprotic) Cause1B->Solution1B Solution2A Monitor with TLC, add initiator if needed Cause2A->Solution2A Solution2B Mild workup, avoid high heat Cause2B->Solution2B

Caption: Troubleshooting low yield issues.

Experimental_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Bromination A Base & Enolate Formation B Addition of 1,2-dibromoethane A->B C Reflux & Monitoring B->C D Work-up & Extraction C->D E Purification (Distillation/Chromatography) D->E F Dissolve Intermediate in Solvent E->F Proceed with purified intermediate G Add Brominating Agent F->G H Reaction & Monitoring G->H I Work-up & Quenching H->I J Purification (Chromatography/Distillation) I->J

Caption: General experimental workflow.

Technical Support Center: Reactions of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of reacting Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate with amines.

Troubleshooting Guide

Users may encounter several challenges during the N-alkylation of amines with this compound. This guide addresses common issues in a question-and-answer format.

Issue 1: Low Yield of the Desired N-Alkylated Product

  • Question: My reaction is showing a low yield of the intended N-alkylated product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including incomplete reaction, competing side reactions, or suboptimal reaction conditions.

    • Incomplete Reaction:

      • Insufficient reaction time or temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS). If the starting material is still present after a reasonable time, consider increasing the temperature or extending the reaction duration.

      • Poor solubility of reagents: Ensure that both the amine and the bromoacetyl compound are soluble in the chosen solvent. If solubility is an issue, consider switching to a more suitable solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[1]

      • Inadequate base: The reaction generates hydrobromic acid (HBr), which can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize the HBr. Ensure you are using a suitable base (e.g., K₂CO₃, Et₃N, or DIPEA) in sufficient quantity (at least one equivalent, often a slight excess is beneficial).[1][2]

    • Side Reactions:

      • Over-alkylation: The N-alkylated product may be more nucleophilic than the starting amine, leading to a second alkylation and the formation of a quaternary ammonium salt. To minimize this, use a stoichiometric excess of the amine relative to the this compound. Slow, controlled addition of the alkylating agent can also favor mono-alkylation.[1]

      • Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[3][4][5] With amines as the base/nucleophile, this can lead to the formation of a cyclopropylacetamide derivative. Using a non-nucleophilic base or carefully controlling the reaction temperature may help suppress this pathway.[6]

      • Cyclopropane Ring Opening: The presence of both an electron-withdrawing ketone and ester group can activate the cyclopropane ring towards nucleophilic attack, leading to ring-opened products. This is more likely with stronger nucleophiles or under harsh reaction conditions.

      • Elimination Reactions: Under strongly basic conditions, elimination of HBr to form an α,β-unsaturated ketone is a possibility.

Issue 2: Formation of an Unexpected Product

  • Question: I have isolated a product with a different molecular weight or spectroscopic signature than my expected N-alkylated amine. What could it be?

  • Answer: The formation of unexpected products is often due to the side reactions mentioned above.

    • Favorskii Rearrangement Product: If you observe a product that is an isomer of your starting materials (minus HBr), it could be the amide formed via the Favorskii rearrangement. Characterization by NMR and mass spectrometry will be key to identifying this rearranged product.[4][5][6]

    • Ring-Opened Product: A product with a higher molecular weight and the incorporation of the amine suggests a potential ring-opening reaction. This would result in a linear alkyl chain containing the amine and the ester functionality.

    • Heterocycle Formation: In some cases, intramolecular reactions or reactions with other components in the mixture can lead to the formation of heterocyclic structures.[7]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my desired product from the reaction mixture. What are some common purification challenges and how can I overcome them?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and salts.

    • Removal of Excess Amine: If a large excess of a volatile amine was used, it can often be removed under reduced pressure. For less volatile amines, an acidic wash (e.g., dilute HCl) during the workup can protonate the amine and move it to the aqueous layer.

    • Separation from Side Products: If side products have similar polarities to your desired product, column chromatography may be necessary. Careful selection of the solvent system is crucial for achieving good separation.

    • Presence of Salts: Ammonium salts formed during the reaction can often be removed by an aqueous workup.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common side reaction to expect?

    • A1: The most common side reactions are typically over-alkylation to the quaternary ammonium salt and the Favorskii rearrangement.[1][5][6] The prevalence of each will depend on the specific amine and reaction conditions used.

  • Q2: How can I favor the desired N-alkylation over the Favorskii rearrangement?

    • A2: To favor N-alkylation, you can try using a less hindered, more nucleophilic amine. Running the reaction at lower temperatures and using a non-nucleophilic base to scavenge the HBr while the amine acts as the nucleophile can also be effective. Careful control of stoichiometry is also important.

  • Q3: Is the cyclopropane ring stable under these reaction conditions?

    • A3: The cyclopropane ring in "this compound" is activated by the adjacent ketone and ester groups, making it susceptible to nucleophilic ring-opening, especially with strong nucleophiles or under forcing conditions (e.g., high temperatures).[8]

  • Q4: What is the role of the solvent in this reaction?

    • A4: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathways. Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly used for N-alkylation reactions as they can solvate the intermediate ions and often lead to faster reaction rates.[1]

  • Q5: Can I use a tertiary amine like triethylamine as the base?

    • A5: Yes, a non-nucleophilic tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can be used as a base to neutralize the HBr formed during the reaction without competing as a nucleophile.[2] However, be aware that even tertiary amines can sometimes promote side reactions.[9]

Data Presentation

Table 1: Factors Influencing Product Distribution in the Reaction of this compound with Amines

FactorTo Favor Desired N-AlkylationTo Favor Side Reactions (Favorskii, Over-alkylation, etc.)
Amine Stoichiometry Use a molar excess of the amine.Use a molar excess of the bromoacetyl compound.
Amine Type Primary or secondary amines with moderate steric hindrance.Highly nucleophilic amines (risk of over-alkylation); sterically hindered amines (may favor elimination or rearrangement).
Base Use of a non-nucleophilic base (e.g., K₂CO₃, DIPEA).[1][2]Strong, nucleophilic bases (e.g., alkoxides) or using the reacting amine as the base can promote Favorskii rearrangement.[3][4][5]
Temperature Lower to moderate temperatures (e.g., room temperature to 50 °C).Higher temperatures can accelerate side reactions.
Solvent Polar aprotic solvents (e.g., MeCN, DMF).[1]Solvent choice can influence the rates of competing pathways.
Addition Method Slow, controlled addition of the bromoacetyl compound to the amine solution.Rapid mixing of reactants.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a general method for the N-alkylation of a secondary amine, such as piperidine, with this compound.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.2 equivalents) and anhydrous acetonitrile.

  • Add finely powdered anhydrous potassium carbonate (1.5 equivalents) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Add the solution of this compound dropwise to the stirred amine/base suspension at room temperature over 30 minutes.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for a Potential Favorskii Rearrangement

This protocol outlines conditions that might favor the Favorskii rearrangement, leading to an amide product.

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium ethoxide (NaOEt) or another strong base

  • Anhydrous ethanol (if using NaOEt) or another suitable solvent

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and the anhydrous solvent.

  • Add the strong base (1.1 equivalents) to the solution and stir.

  • Dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the solution of the bromoacetyl compound to the amine/base mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Pathways Reactants This compound + Amine (R2NH) N_Alkylation Desired Product: N-Alkylated Amine Reactants->N_Alkylation Desired Pathway Favorskii Side Product: Favorskii Rearrangement Product (Amide) Reactants->Favorskii Strong Base / High Temp. Ring_Opening Side Product: Ring-Opened Product Reactants->Ring_Opening Strong Nucleophile / Harsh Conditions Elimination Side Product: Elimination Product Reactants->Elimination Strong Base Over_Alkylation Side Product: Quaternary Ammonium Salt N_Alkylation->Over_Alkylation Excess Alkylating Agent

Caption: Competing reaction pathways for this compound with amines.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Purification Purification Issues Start->Purification Incomplete Reaction Incomplete Check_Completion->Incomplete Starting Material Remains Complete Reaction Complete Check_Completion->Complete No Starting Material Optimize_Conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time - Check Reagent Purity/Solubility Incomplete->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (NMR, Mass Spec) Complete->Analyze_Byproducts Identify_Side_Reaction Identify Major Side Reaction Analyze_Byproducts->Identify_Side_Reaction Adjust_Strategy Adjust Strategy: - Change Stoichiometry - Modify Base/Solvent - Lower Temperature Identify_Side_Reaction->Adjust_Strategy Workup Optimize Workup: - Acid/Base Washes Purification->Workup Chromatography Optimize Chromatography: - Different Solvent System - Different Stationary Phase Purification->Chromatography

Caption: A troubleshooting workflow for low-yield N-alkylation reactions.

References

"Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate" stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and troubleshooting for experiments involving Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate. As an α-haloketone, its stability is highly dependent on the solvent and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a reactive molecule due to the presence of the α-bromo ketone functional group. The electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic attack.[1] Its stability is significantly influenced by the solvent, temperature, and presence of nucleophiles. For long-term storage, it is recommended to store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

Q2: Which solvents are recommended for dissolving this compound?

A2: For short-term storage and use in reactions where the solvent is not a reactant, polar aprotic solvents such as acetonitrile, acetone, or tetrahydrofuran (THF) are generally preferred. These solvents are less likely to participate in solvolysis reactions compared to polar protic solvents. For long-term storage in solution, it is advisable to prepare solutions fresh before use.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways involve nucleophilic substitution at the α-carbon bearing the bromine atom. This can occur via SN1 or SN2 mechanisms, depending on the solvent and the nucleophile.[3][4] In protic solvents, solvolysis is a common degradation route, where the solvent molecule itself acts as the nucleophile. Elimination reactions to form an α,β-unsaturated ketone are also possible, particularly in the presence of a non-nucleophilic base.

Q4: Can I use alcoholic solvents like methanol or ethanol with this compound?

A4: The use of polar protic solvents like methanol or ethanol is generally not recommended for storage or as inert solvents in reactions. These solvents can act as nucleophiles and lead to the solvolysis of the compound, replacing the bromide with a methoxy or ethoxy group, respectively.[4][5] If an alcoholic solvent is required for a reaction, the experiment should be conducted at low temperatures and for a short duration to minimize this side reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid disappearance of the starting material in solution. The solvent is reacting with the compound (solvolysis). This is common with polar protic solvents (e.g., methanol, water).Switch to a polar aprotic solvent such as acetonitrile, acetone, or DMF. If a protic solvent is necessary for the reaction, consider running the reaction at a lower temperature.
Formation of an unexpected product with a mass corresponding to the addition of the solvent molecule. This is a strong indication of solvolysis.As above, change to a less nucleophilic solvent. Confirm the structure of the byproduct using analytical techniques like NMR or mass spectrometry.
The reaction is not proceeding as expected; the starting material is recovered. The nucleophile may be too weak, or it is being "caged" by a polar protic solvent, reducing its reactivity.[3][6]If using a polar protic solvent, consider switching to a polar aprotic solvent to enhance the nucleophilicity of your reactant.
Formation of multiple products, including a potential elimination product. The reaction conditions (e.g., presence of a base, high temperature) may be favoring elimination reactions alongside or instead of the desired substitution.If substitution is desired, use a non-basic, strong nucleophile. If elimination is the issue, consider running the reaction at a lower temperature.

Stability in Different Solvents

Solvent Class Examples Expected Stability Reasoning
Polar Protic Water, Methanol, EthanolLowThese solvents can act as nucleophiles, leading to solvolysis reactions (SN1 or SN2).[4][5] They can also stabilize the bromide leaving group, facilitating substitution.
Polar Aprotic Acetonitrile, Acetone, DMF, DMSOModerate to HighThese solvents do not act as strong nucleophiles and do not significantly solvate the nucleophile, which can be beneficial for desired reactions but also means they are relatively inert towards the compound itself.[3]
Non-Polar Hexane, Toluene, DichloromethaneHighThese solvents are non-nucleophilic and do not promote the ionization of the C-Br bond, thus minimizing both SN1 and SN2 degradation pathways.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general method for determining the stability of this compound in a solvent of interest.

Objective: To quantify the degradation of this compound in a specific solvent over time at a defined temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., Methanol, Acetonitrile, Dichloromethane)

  • Internal standard (a stable, non-reactive compound, e.g., dodecane)

  • HPLC or GC-MS instrument

  • Volumetric flasks and pipettes

  • Thermostatically controlled environment (e.g., water bath, incubator)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

    • Add a known concentration of the internal standard to the stock solution.

  • Time-Zero Analysis (t=0):

    • Immediately after preparation, take an aliquot of the solution and analyze it by HPLC or GC-MS. This will serve as the initial concentration reference.

  • Incubation:

    • Store the stock solution in a sealed container in the thermostatically controlled environment at the desired temperature (e.g., 25 °C).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC or GC-MS.

  • Data Analysis:

    • For each time point, calculate the peak area ratio of this compound to the internal standard.

    • Normalize the peak area ratios to the t=0 value to determine the percentage of the compound remaining.

    • Plot the percentage of the remaining compound against time to visualize the degradation profile.

Visualizations

degradation_pathways This compound This compound SN1 Pathway SN1 Pathway This compound->SN1 Pathway Polar Protic Solvent SN2 Pathway SN2 Pathway This compound->SN2 Pathway Strong Nu: Polar Aprotic Solvent E1/E2 Pathway E1/E2 Pathway This compound->E1/E2 Pathway Base Carbocation Intermediate Carbocation Intermediate SN1 Pathway->Carbocation Intermediate Substitution Product Substitution Product SN2 Pathway->Substitution Product Elimination Product Elimination Product E1/E2 Pathway->Elimination Product Carbocation Intermediate->Substitution Product Nu:

Caption: Potential degradation pathways for this compound.

stability_workflow cluster_prep Preparation cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Add Internal Standard Add Internal Standard Prepare Stock Solution->Add Internal Standard t=0 Analysis (HPLC/GC-MS) t=0 Analysis (HPLC/GC-MS) Add Internal Standard->t=0 Analysis (HPLC/GC-MS) Incubate at controlled T Incubate at controlled T t=0 Analysis (HPLC/GC-MS)->Incubate at controlled T Time-Point Analysis Time-Point Analysis Incubate at controlled T->Time-Point Analysis Data Processing Data Processing Time-Point Analysis->Data Processing Degradation Profile Degradation Profile Data Processing->Degradation Profile

Caption: Experimental workflow for assessing compound stability.

References

"Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate" reaction mechanism and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Disclaimer: There is limited specific literature on the reaction kinetics and mechanisms of this compound. The information provided here is based on established principles of organic chemistry and data from analogous α-bromo ketones and cyclopropane-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:

  • α-carbon: The carbon atom bonded to the bromine is highly activated by the adjacent carbonyl group, making it a prime site for SN2 reactions.[1]

  • Carbonyl Carbon of the Ketone: This carbon is also electrophilic and can be attacked by strong nucleophiles or undergo base-mediated rearrangements.

The ethyl ester group is generally less reactive towards nucleophilic acyl substitution under conditions typically used for reactions at the α-carbon.

Q2: What is the most common reaction mechanism observed with this type of compound?

A2: The most anticipated reaction is a bimolecular nucleophilic substitution (SN2) at the α-carbon, where a nucleophile displaces the bromide ion. This reaction proceeds with an inversion of stereochemistry if the α-carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Q3: Can side reactions occur? What are they?

A3: Yes, several side reactions can occur, depending on the reaction conditions, particularly the nature of the base and nucleophile used.

  • Elimination (E2): If a strong, sterically hindered base is used, an E2 elimination reaction can occur to form an α,β-unsaturated ketone, although this is less likely given the substitution pattern.

  • Favorskii Rearrangement: In the presence of a strong base (like an alkoxide), α-halo ketones can undergo a Favorskii rearrangement.[2][3][4] For this compound, this could potentially lead to a ring-contracted product or a rearranged ester, depending on the specific mechanism.

  • Enolate Formation: The protons on the carbon of the cyclopropane ring adjacent to the ketone are acidic and can be removed by a strong base, leading to enolate formation and subsequent side reactions.

  • Cyclopropane Ring Opening: Although cyclopropanes are generally stable, highly strained systems or harsh reaction conditions (e.g., strong acids, hydrogenation) can lead to ring-opening.[5]

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Nucleophile: The chosen nucleophile may not be strong enough. 2. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. 3. Steric Hindrance: The nucleophile or substrate may be too sterically hindered for an efficient SN2 reaction. 4. Solvent Incompatibility: The solvent may not be appropriate for the reaction type (e.g., using a protic solvent for an SN2 reaction with a strong, basic nucleophile).1. Increase Nucleophilicity: Use a stronger nucleophile or add a catalyst (e.g., a phase-transfer catalyst for anionic nucleophiles). 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a Less Hindered Nucleophile: If possible, switch to a smaller nucleophile. 4. Optimize Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to favor SN2 reactions.
Formation of Multiple Products 1. Competing Reactions: SN2, E2, and Favorskii rearrangement may be occurring simultaneously. 2. Decomposition: The starting material or product may be unstable under the reaction conditions. 3. Epimerization: If a base is present, deprotonation at the α-carbon can lead to a loss of stereochemical integrity.1. Favor SN2: Use a strong, non-basic nucleophile (e.g., azide, cyanide) and a polar aprotic solvent. Use milder bases if a base is necessary. 2. Lower Temperature: Run the reaction at a lower temperature to minimize decomposition and side reactions. 3. Control Basicity: Use a non-nucleophilic base or a weaker base if only proton abstraction is desired.
Reaction Stalls Before Completion 1. Reversible Reaction: The reaction may be reaching equilibrium. 2. Deactivation of Nucleophile/Reagents: The nucleophile or other reagents may be consumed by side reactions or impurities (e.g., water). 3. Insolubility: The starting material or an intermediate may be precipitating out of solution.1. Remove Byproducts: If possible, remove a byproduct to drive the equilibrium forward. 2. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Add fresh nucleophile if necessary. 3. Improve Solubility: Use a co-solvent or a different solvent system to ensure all components remain in solution.

Reaction Mechanisms & Kinetics

Inferred Reaction Mechanisms

Below are diagrams for the most probable reaction pathways for this compound.

G Potential S_N2 Reaction Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactant This compound TS [Nu---C---Br]‡ Reactant->TS Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->TS Product Substituted Product TS->Product Bond Formation/Breaking Leaving_Group Bromide (Br-) TS->Leaving_Group

Caption: Inferred SN2 reaction pathway.

G Potential Favorskii Rearrangement Pathway cluster_start Starting Material cluster_intermediates Intermediates cluster_end Product Start This compound Enolate Enolate Formation Start->Enolate + Base (-H+) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular S_N2 (-Br) Product Rearranged Carboxylic Acid Derivative Cyclopropanone->Product + Nucleophile/H+

Caption: Inferred Favorskii rearrangement pathway.

Hypothetical Kinetic Data

The following table summarizes the expected kinetic behavior for the primary reaction pathways based on analogous systems.

Reaction Type Rate Law Expected Rate Determining Step Factors Increasing Rate
SN2 Rate = k[Substrate][Nucleophile]Nucleophilic attack- Stronger, less hindered nucleophile - Polar aprotic solvent - Higher temperature
Favorskii Rearrangement Rate = k[Substrate][Base]Enolate formation or cyclopropanone formation- Stronger base - Higher temperature

Experimental Protocols

Hypothetical Protocol for SN2 Reaction with Sodium Azide

This protocol is a general guideline for a nucleophilic substitution reaction. Appropriate safety precautions should be taken when working with all chemicals, especially sodium azide, which is highly toxic.

1. Materials:

  • This compound (1.0 eq)

  • Sodium Azide (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

2. Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.

  • Stir the solution until the starting material is fully dissolved.

  • Add sodium azide in one portion.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Setup Combine Reactants in Solvent Reaction Heat and Monitor by TLC Setup->Reaction Workup Quench, Extract, and Dry Reaction->Workup Purification Column Chromatography Workup->Purification

References

Technical Support Center: Troubleshooting "Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate" Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the intramolecular cyclization of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the intramolecular cyclization of this compound?

The expected product is Ethyl 2-oxo-3-oxaspiro[4.2]heptane-1-carboxylate, formed through an intramolecular Williamson ether synthesis-type reaction, leading to a spirocyclic lactone.

Q2: What is the general mechanism for this cyclization?

The reaction proceeds via a base-mediated intramolecular nucleophilic substitution. A base abstracts the acidic proton from the carbon alpha to the ester, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide to form the spirocyclic ring system.

Q3: My reaction is not proceeding to completion, and I observe a significant amount of starting material. What are the potential causes?

Several factors could lead to incomplete conversion:

  • Insufficient Base: The base may not be strong enough or used in a sufficient stoichiometric amount to deprotonate the alpha-carbon effectively.

  • Low Reaction Temperature: The activation energy for the cyclization may not be reached at the current temperature.

  • Inappropriate Solvent: The solvent may not be suitable for promoting the formation of the enolate or the subsequent intramolecular reaction.

  • Short Reaction Time: The reaction may require a longer time to proceed to completion.

Q4: I am observing the formation of side products. What are the likely impurities?

Common side products can include:

  • Hydrolysis Product: If water is present in the reaction mixture, the ester can be hydrolyzed to the corresponding carboxylic acid.

  • Dimerization Products: Intermolecular reactions between two molecules of the starting material can lead to dimer formation.

  • Elimination Product: Under certain basic conditions, elimination of HBr could potentially occur, although this is less likely for an alpha-bromo ketone.

Q5: What analytical techniques are recommended for monitoring the reaction progress?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the product and any side products formed. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the final product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Weak Base: The chosen base is not strong enough to generate the enolate. 2. Steric Hindrance: The cyclopropane ring may sterically hinder the intramolecular attack. 3. Incorrect Solvent: The solvent may not be polar enough to facilitate the reaction.1. Use a stronger base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). 2. Increase the reaction temperature to overcome the activation energy barrier. 3. Switch to a more polar aprotic solvent like DMF or DMSO.
Formation of Multiple Products 1. Presence of Water: Contamination with water can lead to hydrolysis. 2. Intermolecular Reactions: High concentration of the starting material can favor intermolecular side reactions. 3. Base Strength: A very strong base might promote undesired side reactions.1. Ensure all reagents and glassware are thoroughly dried. Use anhydrous solvents. 2. Perform the reaction under high dilution conditions to favor the intramolecular pathway. 3. Use a milder base like Potassium Carbonate (K₂CO₃) and optimize the reaction temperature.
Product Decomposition 1. High Temperature: The product may be unstable at elevated temperatures. 2. Prolonged Reaction Time: Extended exposure to basic conditions can lead to decomposition.1. Attempt the reaction at a lower temperature for a longer duration. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Base-Mediated Intramolecular Cyclization

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., Argon), add Potassium tert-butoxide (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathway start This compound enolate Enolate Intermediate start->enolate Base (e.g., KOtBu) product Ethyl 2-oxo-3-oxaspiro[4.2]heptane-1-carboxylate enolate->product Intramolecular SN2 side_product Side Products (e.g., Dimer) enolate->side_product Intermolecular Reaction

Caption: Reaction pathway for the cyclization.

troubleshooting_workflow decision decision issue issue start Reaction Start check_completion Monitor Reaction by TLC/LC-MS start->check_completion is_complete Reaction Complete? check_completion->is_complete workup Workup and Purification is_complete->workup Yes low_yield Low Yield? is_complete->low_yield No end Pure Product workup->end troubleshoot_yield Troubleshoot Low Yield: - Stronger Base - Higher Temperature - Different Solvent low_yield->troubleshoot_yield Yes side_products Side Products? low_yield->side_products No troubleshoot_yield->start Re-run Reaction side_products->check_completion No, continue monitoring troubleshoot_side_products Troubleshoot Side Products: - Anhydrous Conditions - High Dilution - Milder Base side_products->troubleshoot_side_products Yes troubleshoot_side_products->start Re-run Reaction

Caption: A logical troubleshooting workflow.

Technical Support Center: Purification of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the column chromatography of this compound.

Q1: My compound, this compound, appears to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?

A1: Decomposition on silica gel is a common issue for sensitive compounds.[1] The bromoacetyl group can be susceptible to nucleophilic attack or elimination, and the acidic nature of silica gel can catalyze degradation.

  • Confirmation: To check for stability, you can perform a 2D TLC.[1][2] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears in addition to the original on the diagonal, it indicates decomposition on the silica.

  • Solutions:

    • Deactivate the Silica Gel: Reduce the acidity of the silica gel by pre-treating it with a base. You can prepare a slurry of silica gel in your chosen eluent containing a small amount of a non-nucleophilic base like triethylamine (~0.1-1%).

    • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1]

    • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with applied pressure to speed up the elution.[3]

Q2: I'm having trouble getting good separation between my product and a close-running impurity. What should I do?

A2: Achieving good separation requires optimizing the mobile phase. The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 on a TLC plate.[4]

  • Optimize the Solvent System:

    • Systematically vary the ratio of your solvents. For this compound, mixtures of hexanes and ethyl acetate are a good starting point.[5][6] Try adjusting the polarity in small increments (e.g., from 95:5 hexanes:EtOAc to 90:10).

    • Try a different solvent system altogether.[1] Dichloromethane/hexane or ether/pentane systems can offer different selectivity.[7][8]

  • Improve Column Technique:

    • Column Dimensions: Use a longer, thinner column to increase the path length and improve resolution.[3]

    • Flow Rate: A slower flow rate can improve separation by allowing for better equilibration between the stationary and mobile phases, but an excessively slow rate can lead to band broadening due to diffusion.[2]

    • Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[3]

Q3: My compound is not eluting from the column, even after I've passed a large volume of the mobile phase. What could be the problem?

A3: This situation can arise from several issues.[1][9]

  • Possible Causes & Solutions:

    • Decomposition: The compound may have irreversibly adsorbed or decomposed at the top of the column.[1] Check for stability using the 2D TLC method mentioned in Q1.

    • Incorrect Solvent System: The mobile phase may be too non-polar.[10] Flush the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to see if the compound elutes.[9]

    • Precipitation: The compound may have precipitated at the top of the column if it was loaded in a solvent in which it is not very soluble. Ensure the crude material is fully dissolved in the minimum amount of loading solvent.[2] If solubility is an issue, consider the dry-loading technique.[2]

Q4: The compound is streaking or "tailing" as it comes off the column, leading to mixed fractions. How can I fix this?

A4: Tailing can be caused by column overloading, poor packing, or interactions with the stationary phase.

  • Solutions:

    • Reduce Sample Load: Overloading is a common cause. As a general rule, use a silica gel to crude compound mass ratio of at least 50:1 to 100:1 for difficult separations.

    • Improve Loading Technique: Load the sample in the smallest possible volume of solvent to create a narrow starting band.[2] Dry loading the sample onto a small amount of silica can also help.[2][3]

    • Modify the Mobile Phase: Adding a small amount of a more polar solvent or a modifier like triethylamine (if your compound is basic) or acetic acid (if it's acidic) can sometimes improve peak shape.

    • Increase Polarity During Elution: Once the compound begins to elute, you can slightly increase the solvent polarity to speed up its movement and sharpen the back end of the band.[1]

Experimental Protocols & Data

Detailed Protocol: Column Chromatography Purification

This protocol is a general guideline. Optimization based on TLC analysis of the crude reaction mixture is essential.

  • TLC Analysis:

    • Develop a suitable solvent system using TLC. Test various ratios of hexanes/ethyl acetate.[5][10] Aim for an Rf value of approximately 0.3 for the target compound.

  • Column Preparation (Wet Packing):

    • Select a column of appropriate size. For multi-gram scales, a 5-8 cm diameter column may be suitable.[5]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent.[5]

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in the minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary).[2] Carefully add the solution to the top of the silica bed with a pipette.[2]

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the mass of the crude product), and remove the solvent by rotary evaporation to obtain a free-flowing powder.[2][3] Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the top surface.

    • Begin elution, collecting fractions in test tubes or flasks. Maintain a constant flow rate.[2]

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[5]

Data Tables

Table 1: Recommended TLC and Column Chromatography Solvent Systems

Solvent SystemRatio (v/v)PolarityApplication Notes
Hexanes / Ethyl Acetate96:4 to 90:10Low to MediumA good starting point for this compound.[5] Provides excellent separation for many esters.
Hexanes / Diethyl Ether95:5 to 80:20Low to MediumAn alternative to ethyl acetate systems, can offer different selectivity.[7]
Dichloromethane / Hexanes10:90 to 50:50MediumUseful if solubility in hexanes is low or if other systems fail to provide separation.[8]

Table 2: Typical Column Chromatography Parameters

ParameterValue / DescriptionReference
Stationary Phase Silica Gel, 230-400 mesh[5]
Mobile Phase Hexanes / Ethyl Acetate (e.g., 96:4)[5]
Loading Method Direct (wet) loading or Dry loading[2][5]
Expected Rf ~0.3 - 0.4 (in eluting solvent)[4]
Visualization UV lamp (if UV active), or chemical stain (e.g., KMnO₄)[5]

Visual Troubleshooting Guide

The following workflow provides a logical approach to diagnosing and solving common column chromatography problems.

Troubleshooting_Workflow Start Problem with Purification PoorSep Poor Separation / Overlapping Peaks Start->PoorSep NoElution Compound Not Eluting Start->NoElution Tailing Streaking or Tailing Band Start->Tailing WrongSolvent Cause: Incorrect Solvent System PoorSep->WrongSolvent Overload Cause: Column Overloading PoorSep->Overload BadPacking Cause: Poor Column Packing PoorSep->BadPacking SolventTooWeak Cause: Solvent Too Non-Polar NoElution->SolventTooWeak Decomposition Cause: Decomposition on Column NoElution->Decomposition Overload2 Cause: Column Overloading Tailing->Overload2 LoadTooBroad Cause: Sample Band Too Broad Tailing->LoadTooBroad Sol1 Solution: Optimize solvent ratio via TLC. Try different solvent systems. WrongSolvent->Sol1 Sol2 Solution: Reduce amount of crude material. Use more silica gel (e.g., >50:1 ratio). Overload->Sol2 Sol3 Solution: Repack column carefully. Ensure level surface and no air bubbles. BadPacking->Sol3 Sol4 Solution: Increase eluent polarity (gradient). Flush with strong solvent (e.g., 100% EtOAc). SolventTooWeak->Sol4 Sol5 Solution: Check stability with 2D TLC. Use deactivated silica or alumina. Decomposition->Sol5 Overload2->Sol2 Sol6 Solution: Load sample in minimum volume. Use dry-loading technique. LoadTooBroad->Sol6

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Reaction Monitoring for the Synthesis of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate. It provides troubleshooting advice and frequently asked questions (FAQs) related to reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

TLC Monitoring

Q1: I'm not seeing any new spots on my TLC plate after several hours. What could be the problem?

A1: This issue typically points to a stalled or very slow reaction. Here are a few troubleshooting steps:

  • Check Reagents and Catalyst: Ensure that your starting materials, particularly any catalyst used (e.g., a Lewis acid for a Friedel-Crafts-type acylation), are fresh and active. Moisture can deactivate many catalysts.

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Consider a modest increase in temperature, monitoring for any decomposition.

  • Solvent Choice: Ensure you are using an appropriate anhydrous solvent for the reaction.

  • TLC Visualization: Confirm that your visualization method (e.g., UV light, potassium permanganate stain) is capable of detecting both the starting material and the expected product. The bromoacetyl group should be UV active.

Q2: My TLC shows multiple new spots, and it's difficult to identify the product.

A2: The formation of multiple products can be due to side reactions or decomposition.

  • Side Reactions: A common side reaction could be the self-condensation of the starting material or reaction with impurities.

  • Decomposition: The product, an α-bromo ketone, might be unstable under the reaction conditions, leading to degradation products. Consider running the reaction at a lower temperature.

  • TLC Co-spotting: To identify the product spot, run a TLC with three lanes: one for your starting material, one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. The spot corresponding to the starting material will be apparent, helping to distinguish it from new product spots.[1]

Q3: The spots on my TLC plate are streaking. How can I improve the separation?

A3: Streaking on a TLC plate is often caused by overloading the sample, high polarity of the compound, or interaction with the silica gel.

  • Sample Concentration: Dilute your sample before spotting it on the TLC plate.

  • Solvent System Polarity: Adjust the polarity of your mobile phase. If your compound is very polar, you may need a more polar solvent system to achieve better separation. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve spot shape.

  • Different Stationary Phase: If adjusting the mobile phase doesn't help, consider using a different type of TLC plate (e.g., alumina instead of silica).

LC-MS Analysis

Q4: I'm not detecting the expected molecular ion for my product in the LC-MS.

A4: Several factors can contribute to the absence of the expected molecular ion:

  • Ionization Method: Ensure you are using an appropriate ionization technique. Electrospray ionization (ESI) is common for this type of molecule. Try running in both positive and negative ion modes.

  • Product Instability: The product may be degrading in the LC-MS source. Try adjusting the source parameters, such as temperature and voltages.

  • Adduct Formation: The molecular ion may be forming adducts with salts or solvents. Look for common adducts such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺ in positive mode, and [M+Cl]⁻ or [M+HCOO]⁻ in negative mode.

  • Reaction Failure: It's possible the reaction did not produce the desired product. Re-examine your TLC data and reaction conditions.

Q5: My LC-MS shows a peak with the correct mass for the product, but the retention time is very early, and the peak shape is poor.

A5: This can indicate a lack of retention on the LC column.

  • Mobile Phase: The starting mobile phase may be too polar for your compound. Try using a shallower gradient or a less polar starting composition.

  • Column Choice: A standard C18 column should be suitable for this molecule. Ensure your column is in good condition.

Q6: I see several peaks in my LC-MS chromatogram. How can I identify which one is my product and which are impurities?

A6: The mass spectrometer is a powerful tool for this.

  • Extracted Ion Chromatogram (EIC): Extract the chromatogram for the expected m/z of your product (and its common adducts). This will show only the peaks corresponding to that mass.

  • Isotope Pattern: Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Your product's mass spectrum should show a characteristic M and M+2 pattern, where the two peaks are of nearly equal intensity. This is a strong indicator of a bromine-containing compound.

  • Starting Material Analysis: Inject a sample of your starting material to identify its retention time and mass.

Experimental Protocols & Data Presentation

General Synthesis of this compound

A plausible synthetic route involves the Friedel-Crafts acylation of ethyl cyclopropanecarboxylate using bromoacetyl bromide and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reaction Monitoring Workflow

Reaction_Monitoring_Workflow Reaction Monitoring Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_analysis Data Analysis start Combine Ethyl Cyclopropanecarboxylate and Bromoacetyl Bromide in Solvent add_catalyst Add Lewis Acid (e.g., AlCl3) start->add_catalyst take_aliquot Take Aliquot at Time Points (e.g., 0, 1, 2, 4 hours) add_catalyst->take_aliquot prep_tlc Prepare TLC Sample take_aliquot->prep_tlc prep_lcms Prepare LC-MS Sample take_aliquot->prep_lcms run_tlc Run TLC prep_tlc->run_tlc analyze_tlc Analyze TLC for Starting Material Disappearance and Product Formation run_tlc->analyze_tlc run_lcms Run LC-MS prep_lcms->run_lcms analyze_lcms Analyze LC-MS for Product Mass and Purity run_lcms->analyze_lcms decision Decision: Continue Reaction, Work-up, or Troubleshoot analyze_tlc->decision analyze_lcms->decision

Caption: Workflow for monitoring the synthesis of this compound.

TLC Monitoring Protocol
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a faint starting line with a pencil about 1 cm from the bottom.

  • Sample Preparation: At each time point, take a small aliquot (a drop) from the reaction mixture and dilute it with ethyl acetate in a small vial.

  • Spotting: Spot the starting material (ethyl cyclopropanecarboxylate), the reaction mixture, and a co-spot on the starting line.

  • Development: Develop the plate in a chamber saturated with the eluent. A good starting eluent system is 20% ethyl acetate in hexanes.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product and bromoacetyl bromide should be UV active. Further visualization can be done using a potassium permanganate stain.

Table 1: Expected TLC Data (20% Ethyl Acetate in Hexanes)

CompoundExpected RfUV ActiveNotes
Ethyl cyclopropanecarboxylate~0.6NoStarting material; will not be visible under UV.
Bromoacetyl bromide~0.7YesReagent; should be consumed during the reaction.
This compound ~0.4 Yes Product; less polar than the starting ester.
Potential Side Product (e.g., di-acylated)~0.2-0.3YesMore polar than the desired product.
LC-MS Monitoring Protocol
  • Sample Preparation: Quench a small aliquot of the reaction mixture in a vial containing a small amount of water. Extract with ethyl acetate, and dilute the organic layer with acetonitrile for injection.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min

  • MS Conditions:

    • Ionization: ESI (Positive and Negative modes)

    • Scan Range: 100-500 m/z

Table 2: Expected LC-MS Data for this compound

AdductIon FormulaCalculated m/zNotes
[M+H]⁺[C₈H₁₂BrO₃]⁺235.00, 237.00Expected in positive ESI mode. Note the 1:1 isotopic pattern for Bromine.
[M+Na]⁺[C₈H₁₁BrNaO₃]⁺256.98, 258.98Common adduct in positive ESI mode.
[M-H]⁻[C₈H₁₀BrO₃]⁻232.98, 234.98May be observed in negative ESI mode.

Data is based on a molecular weight of 235.08 g/mol for C₈H₁₁BrO₃.[2][3]

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues during the reaction.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree start Monitor Reaction with TLC/LC-MS check_sm Is Starting Material (SM) Consumed? start->check_sm no_sm_consumed No: Reaction Stalled check_sm->no_sm_consumed No yes_sm_consumed Yes check_sm->yes_sm_consumed Yes check_product Is Product Peak/Spot Observed? no_product No: Decomposition or Wrong Product check_product->no_product No yes_product Yes check_product->yes_product Yes check_impurities Are Multiple New Spots/Peaks Present? yes_impurities Yes: Side Reactions Occurring check_impurities->yes_impurities Yes no_impurities No check_impurities->no_impurities No troubleshoot_stalled Troubleshoot: - Check Catalyst Activity - Increase Temperature - Verify Reagent Purity no_sm_consumed->troubleshoot_stalled yes_sm_consumed->check_product troubleshoot_decomposition Troubleshoot: - Lower Reaction Temperature - Check for Unstable Intermediates no_product->troubleshoot_decomposition yes_product->check_impurities troubleshoot_impurities Troubleshoot: - Lower Temperature - Adjust Stoichiometry - Purify Starting Materials yes_impurities->troubleshoot_impurities reaction_complete Reaction Proceeding as Expected. Continue Monitoring or Work-up. no_impurities->reaction_complete

Caption: A step-by-step guide for troubleshooting the synthesis reaction.

References

"Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate" handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS No: 129306-05-4).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear protective gloves, safety goggles with side-shields, and impervious clothing.[1] A suitable respirator should be used, and work should be conducted in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][2] Recommended storage temperatures for the pure form are -20°C for up to 3 years and 4°C for up to 2 years.[1] In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Q5: Is this compound considered a carcinogen?

A5: No component of this product at a level equal to or greater than 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Accidental Skin Contact Direct exposure to the chemical.Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention.[1]
Accidental Eye Contact Splash or vapor exposure.Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing.[1] Remove any contact lenses and locate an eye-wash station. Promptly call a physician.[1]
Inhalation of Vapors/Dust Inadequate ventilation or improper handling.Immediately move the affected person to fresh air.[1] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] Seek medical attention.
Accidental Ingestion Contamination of hands or materials.Wash out the mouth with water.[1] Do NOT induce vomiting.[1] Call a physician immediately.[1]
Chemical Spill Improper handling or container failure.Evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1] Wearing full PPE, absorb the spill with a finely-powdered liquid-binding material like diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1] Dispose of contaminated material in accordance with local regulations.[1] Prevent the spill from entering drains or water courses.[1]

Quantitative Data Summary

Property Value Reference
Molecular Formula C8H11BrO3[1]
Molecular Weight 235.08[1]
CAS Number 129306-05-4[1]
Storage Temperature (Pure Form) -20°C (3 years) or 4°C (2 years)[1]
Storage Temperature (In Solvent) -80°C (6 months) or -20°C (1 month)[1]

Experimental Protocols

First Aid Procedures

  • Skin Contact:

    • Remove the individual from the source of contamination.

    • Immediately wash the affected skin with copious amounts of soap and water.[1]

    • Remove any contaminated clothing, ensuring to wash it before reuse.[1]

    • Seek immediate medical attention.[1]

  • Eye Contact:

    • Lead the individual to an emergency eye-wash station.

    • Flush the eyes with large volumes of water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[1]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention from a specialist.[1]

  • Inhalation:

    • Move the individual to an area with fresh air.[1]

    • If breathing is difficult or has stopped, provide artificial respiration or oxygen. Avoid mouth-to-mouth resuscitation.[1]

    • Keep the person warm and at rest.

    • Seek immediate medical attention.[1]

  • Ingestion:

    • Rinse the individual's mouth thoroughly with water.[1]

    • Do not induce vomiting.[1]

    • If the person is conscious, have them drink a small amount of water.

    • Seek immediate medical attention.[1]

Visual Workflow

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Disposal spill Spill of this compound evacuate Evacuate Personnel to Safe Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Full PPE ventilate->ppe contain Prevent Further Leakage/Spillage ppe->contain absorb Absorb with Inert Material (e.g., Diatomite) contain->absorb decontaminate Decontaminate Surfaces with Alcohol absorb->decontaminate dispose Dispose of Contaminated Material per Local Regulations decontaminate->dispose

Caption: Spill response workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of Electrophilic Reactivity: Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate vs. Ethyl 2-bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating Nucleophilic Substitution Reactions

Executive Summary of Comparative Reactivity

The reactivity of these two compounds in nucleophilic substitution reactions, particularly S(_N)2 reactions, is governed by a combination of electronic and steric factors. Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate, being an α-bromo ketone, is anticipated to be inherently more reactive than ethyl 2-bromoacetate, an α-bromo ester. This is primarily due to the greater electron-withdrawing ability of a ketone carbonyl compared to an ester carbonyl, which increases the electrophilicity of the α-carbon. However, the presence of the cyclopropyl group introduces unique steric and electronic effects that modulate this reactivity.

FeatureThis compoundEthyl 2-bromoacetate
Compound Type α-Bromo Ketoneα-Bromo Ester
Expected ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
SN2S{N}2SN​2
Reactivity
Generally higher due to the ketone's electron-withdrawing nature.[1]Moderate, typical of α-halo esters.
Electronic Effects Strong inductive effect from the ketone carbonyl enhances α-carbon electrophilicity.[1][2] The cyclopropyl group can exhibit π-donating character, potentially slightly reducing electrophilicity through conjugation with the carbonyl.[3][4][5]The ester carbonyl provides moderate electron withdrawal.
Steric Hindrance The cyclopropyl group introduces significant steric bulk around the reaction center, which may retard the rate of ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
SN2S{N}2SN​2
reactions.
Less sterically hindered compared to the cyclopropyl derivative.
Potential Side Reactions Ring-opening of the cyclopropyl group can be a competing pathway under certain conditions.Generally undergoes clean substitution.

Delving into the Reaction Mechanisms: A Visual Guide

The predominant reaction pathway for both compounds with most nucleophiles is the S(_N)2 mechanism. The following diagrams illustrate the transition states and the key factors influencing their relative energies.

SN2_Comparison cluster_0 This compound cluster_factors_a Influencing Factors cluster_1 Ethyl 2-bromoacetate cluster_factors_b Influencing Factors a_start Reactants (Ketone + Nu⁻) a_ts Transition State [Nu---C---Br]⁻ a_start->a_ts ΔG‡ (Ketone) a_end Product a_ts->a_end a_electronic Stronger e⁻ withdrawal by C=O (+) a_steric Steric hindrance from cyclopropyl (-) a_conjugation Cyclopropyl conjugation with C=O (-) b_start Reactants (Ester + Nu⁻) b_ts Transition State [Nu---C---Br]⁻ b_start->b_ts ΔG‡ (Ester) b_end Product b_ts->b_end b_electronic Weaker e⁻ withdrawal by C=O b_steric Less steric hindrance caption Figure 1. Comparative S(_N)2 Reaction Profiles.

Figure 1. Comparative S(_N)2 Reaction Profiles. This diagram illustrates the transition states for the S(_N)2 reaction of both compounds and the electronic and steric factors influencing their activation energies.

Experimental Protocols: A Practical Guide

While a direct kinetic comparison is lacking, the following protocols for analogous systems provide a framework for evaluating the reactivity of these classes of compounds.

Protocol 1: Nucleophilic Substitution on an α-Bromo Ketone (General Procedure)

This protocol is adapted from the reaction of α-bromoacetophenone with thiophenol.[2]

Materials:

  • α-Bromo ketone (e.g., this compound) (1.0 eq)

  • Nucleophile (e.g., thiophenol) (1.1 eq)

  • Base (e.g., triethylamine or potassium carbonate) (1.2 eq)

  • Solvent (e.g., acetonitrile or ethanol)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve the α-bromo ketone in the chosen solvent.

  • Add the nucleophile to the solution.

  • Add the base portion-wise with stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Substitution on Ethyl 2-bromoacetate

This protocol is based on the well-established S(_N)2 reactions of ethyl 2-bromoacetate.[6][7]

Materials:

  • Ethyl 2-bromoacetate (1.0 eq)

  • Nucleophile (e.g., sodium phenoxide or a carboxylate salt) (1.1 eq)

  • Solvent (e.g., acetone or dimethylformamide)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve the nucleophile (or its salt) in the solvent in a round-bottom flask.

  • Add ethyl 2-bromoacetate dropwise to the stirred solution at room temperature.

  • The reaction mixture may be heated to a moderate temperature (e.g., 50-60 °C) to increase the reaction rate, if necessary.

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into water and extract with an organic solvent.

  • Wash the organic phase, dry it, and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Logical Workflow for Reactivity Assessment

The decision-making process for selecting either of these reagents can be visualized as follows:

Reactivity_Decision_Tree start Start: Need for an Electrophilic Two-Carbon Building Block q1 Is high electrophilicity the primary requirement? start->q1 ketone Consider this compound (α-bromo ketone) q1->ketone Yes ester Consider Ethyl 2-bromoacetate (α-bromo ester) q1->ester No q2 Is the nucleophile sterically demanding? ketone->q2 ester2 Ethyl 2-bromoacetate is likely a better choice. ester->ester2 If nucleophile is bulky ketone_caution Potential for slower reaction due to steric hindrance. Consider reaction conditions. q2->ketone_caution Yes q3 Are harsh conditions or strong bases required? q2->q3 No ketone_caution->q3 ester3 Ethyl 2-bromoacetate is generally more stable. q3->ester3 No ketone_side_reaction Risk of cyclopropyl ring-opening. q3->ketone_side_reaction Yes

Figure 2. Decision workflow for reagent selection. This diagram provides a logical pathway for choosing between the two electrophiles based on reaction requirements.

Conclusion

References

The Cyclopropyl Group: A Small Ring with a Big Impact in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, the cyclopropyl group has emerged as a powerful and versatile building block. Its unique structural and electronic properties offer medicinal chemists a valuable tool to overcome common challenges in optimizing drug candidates. This guide provides a comparative analysis of cyclopropyl-containing compounds against their non-cyclopropyl counterparts, supported by experimental data, to assist researchers in leveraging this valuable motif.

The small, strained three-membered ring of cyclopropane confers a range of beneficial properties to a molecule. When strategically incorporated into a drug candidate, it can significantly enhance biological activity, improve metabolic stability, and fine-tune physicochemical properties. These advantages often translate into more potent, safer, and more effective medicines.[1][2]

Enhancing Potency and Selectivity

The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation that is optimal for binding to its biological target.[3] This pre-organization can lead to a significant increase in potency compared to more flexible alkyl groups.

A compelling example is seen in the development of Bruton's tyrosine kinase (Btk) inhibitors, a class of drugs used to treat certain cancers and autoimmune diseases. As illustrated in the table below, the introduction of a cyclopropyl amide resulted in a potent Btk inhibitor (Compound 1) with an IC50 of 7.1 nM. In contrast, replacing the cyclopropyl group with larger or more flexible alkyl and cycloalkyl groups (Compounds 2-5) led to a noticeable decrease in inhibitory activity.[4]

Compound IDR GroupBtk Inhibition (IC50, nM)Kinetic Solubility (μM)
1 Cyclopropyl7.1140
2 Ethyl25>200
3 n-Propyl18>200
4 Isopropyl52>200
5 Cyclobutyl15>200

Table 1: Comparison of Btk inhibitory activity and kinetic solubility for a series of amide analogs. Data sourced from J. Med. Chem. 2020, 63, 15, 8345–8360.[4]

Improving Metabolic Stability and Physicochemical Properties

A major hurdle in drug development is ensuring that a compound is not rapidly metabolized and cleared from the body. The cyclopropyl group, with its strong carbon-hydrogen bonds, is often more resistant to metabolic breakdown by cytochrome P450 enzymes compared to linear alkyl chains.[5] This enhanced metabolic stability can lead to a longer drug half-life and improved bioavailability.

Furthermore, the cyclopropyl group can favorably influence a molecule's physicochemical properties, such as solubility and lipophilicity (logD).[6] In a study of cyclopropyl carboxamides as antimalarial agents, the cyclopropyl-substituted compound (Compound 6) was compared to its isopropyl (Compound 7) and n-propyl (Compound 8) analogs. While the in vitro metabolic stability in human liver microsomes was comparable for the cyclopropyl and isopropyl analogs, both showed a significant improvement over the n-propyl version. Notably, the aqueous solubility of the cyclopropyl compound was superior to its isopropyl counterpart.

Compound IDR GroupHuman Liver Microsome CLint (μL/min/mg)Aqueous Solubility (pH 7.4, μM)
6 Cyclopropyl98140
7 Isopropyl7680
8 n-Propyl92110

Table 2: Comparison of in vitro metabolic stability and aqueous solubility for a series of cyclopropyl carboxamides and their analogs. Data sourced from a study on antimalarial agents.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the synthesis of key building blocks and the determination of biological activity.

Synthesis of N-Cyclopropyl and N-Isopropyl Amide Building Blocks

The following protocols describe the general synthesis of N-substituted amides, which are common intermediates in the preparation of kinase inhibitors and other drug candidates.

Protocol 1: Synthesis of N-Cyclopropyl-2-(p-tolyl)cyclopropane-1-carboxamide (Representative Cyclopropyl Amide)

  • To a solution of 2-(p-tolyl)cyclopropane-1-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.2 equivalents) and 1-Hydroxybenzotriazole (HOBT, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Add cyclopropylamine (1.5 equivalents) to the mixture.

  • Stir the reaction overnight at 37 °C.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-cyclopropyl amide.[7]

Protocol 2: General Synthesis of N-Isopropylacrylamide

  • In a reaction vessel, mix acrylonitrile and isopropanol.

  • Add a polymerization inhibitor (e.g., 1,4-benzenediol) and a catalyst (e.g., tetra-n-butylammonium chloride).

  • Cool the mixture to 20-40 °C and slowly add sulfuric acid.

  • After the addition is complete, heat the reaction to 40-50 °C for 0.5-1 hour.

  • Neutralize the reaction mixture with 25% ammonia water.

  • Separate the organic phase and extract with water.

  • Cool the aqueous extract to induce crystallization of N-isopropylacrylamide.

  • Filter and dry the crystals under vacuum to obtain the final product.[5]

Biochemical Kinase Assay for IC50 Determination

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Preparation of Reagents:

    • Prepare serial dilutions of the test inhibitor (e.g., in DMSO).

    • Prepare a solution of the target kinase (e.g., Btk) and its specific substrate peptide in a kinase assay buffer.

    • Prepare an ATP solution in the kinase assay buffer.

  • Assay Procedure:

    • Add the diluted inhibitor solutions to the wells of a 96-well plate. Include a DMSO-only control for 100% enzyme activity.

    • Add the kinase/substrate solution to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection and Data Analysis:

    • Stop the reaction and measure the amount of ATP consumed, which is proportional to kinase activity. This can be done using a commercial kit such as ADP-Glo™.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Visualizing the Role of Cyclopropyl Building Blocks

To better understand the context in which these building blocks are utilized, the following diagrams illustrate a key signaling pathway where cyclopropyl-containing inhibitors have shown significant promise, and a typical experimental workflow.

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk Btk Bruton's Tyrosine Kinase (Btk) Syk->Btk PLCy2 PLCγ2 Btk->PLCy2 IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_release->Downstream PKC->Downstream Inhibitor Cyclopropyl-based Btk Inhibitor Inhibitor->Btk Inhibition

Caption: Simplified Bruton's Tyrosine Kinase (Btk) signaling pathway.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare Kinase/ Substrate Mix Add_Enzyme Add Kinase/Substrate Enzyme_Prep->Add_Enzyme ATP_Prep Prepare ATP Solution Start_Reaction Initiate with ATP ATP_Prep->Start_Reaction Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Detect_Signal Detect Signal (e.g., Luminescence) Incubate->Detect_Signal Plot_Data Plot % Inhibition vs. [Inhibitor] Detect_Signal->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

References

"Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate" reactivity compared to other alpha-halo ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate against other α-halo ketones. The unique structural features of this molecule, combining a reactive α-bromo ketone moiety with a strained cyclopropane ring, lead to distinct reactivity profiles relevant to synthetic chemistry and the development of covalent inhibitors.

Introduction to α-Halo Ketone Reactivity

α-Halo ketones are a versatile class of organic compounds characterized by a halogen atom positioned on the carbon adjacent (the α-position) to a carbonyl group. This arrangement results in two proximal electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. The reactivity of these compounds is primarily dictated by a combination of electronic and steric factors, as well as the nature of the halogen atom itself.

The key features governing their reactivity include:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.[1]

  • Acidic α-Protons: The presence of both the carbonyl and the halogen as electron-withdrawing groups increases the acidity of any protons on the α-carbon, facilitating enolate formation and subsequent reactions like the Favorskii rearrangement.[2]

  • Leaving Group Ability: The reactivity in nucleophilic substitution reactions is highly dependent on the halogen's ability to act as a stable leaving group, with the general trend being I > Br > Cl > F.[3]

This compound is a unique α-halo ketone that incorporates a cyclopropane ring. This introduces additional factors, such as ring strain and the unique electronic properties of the cyclopropyl group, which can significantly influence its reactivity compared to acyclic or other cyclic analogues.[4][5]

Factors Influencing Reactivity: A Comparative Overview

The reactivity of this compound can be understood by comparing it to other α-halo ketones based on several key factors.

The primary driver of reactivity in α-halo ketones is the electronic activation of the α-carbon. The adjacent carbonyl group makes the α-carbon significantly more electrophilic than in a corresponding alkyl halide. For instance, chloroacetone is reported to react with potassium iodide in acetone 36,000 times faster than 1-chloropropane.[6]

In this compound, the cyclopropyl group, situated at the α'-position, can further modulate the reactivity. Cyclopropyl groups can stabilize adjacent positive charges through their unique electronic structure, which has some π-character. This can influence reactions that proceed through carbocation-like transition states.

Nucleophilic substitution at the α-carbon, typically proceeding through an S(N)2 mechanism, is sensitive to steric bulk around the reaction center.[7] Increased substitution at the α or α'-positions can impede the approach of a nucleophile, thereby decreasing the reaction rate.

Compared to a simple α-bromo ketone like bromoacetone, this compound possesses a quaternary α'-carbon, which introduces significant steric bulk. This would be expected to slow down the rate of nucleophilic attack at the α-carbon compared to less hindered α-halo ketones.

The presence of the cyclopropane ring introduces significant ring strain (approximately 27.5 kcal/mol). This strain can influence reactivity in several ways:

  • Enolate Formation: Increased ring strain can lead to higher s-character in the C-H bonds, potentially increasing their acidity. However, the formation of an enolate introduces an sp²-hybridized carbon into the ring, which can be disfavored in highly strained systems.[4][5]

  • Ring-Opening Reactions: Cyclopropyl ketones are susceptible to ring-opening reactions under various conditions (acidic, nucleophilic, or reductive) due to the release of ring strain.[8][9] The presence of the bromoacetyl group, an electron-withdrawing substituent, can facilitate nucleophilic attack that leads to the cleavage of the cyclopropane ring.[10][11] This provides a reactive pathway not available to acyclic or larger cyclic α-halo ketones.

Comparative Reactivity Data

CompoundNucleophile/SolventRelative Rate Constant (k_rel)Key Factors Illustrated
Bromoacetone I⁻ / AcetoneBaseline (Fast)Minimal steric hindrance.
2-Bromoacetophenone I⁻ / AcetoneSlower than bromoacetoneIncreased steric hindrance from the phenyl group.
α-Bromo-p-nitroacetophenone Pyridine / BenzeneFaster than 2-bromoacetophenoneElectron-withdrawing nitro group enhances electrophilicity of the α-carbon.
2-Bromocyclohexanone I⁻ / AcetoneSlower than acyclic analoguesRing conformation can affect the accessibility of the α-carbon.
This compound I⁻ / AcetonePredicted to be slowSignificant steric hindrance from the quaternary α'-carbon. Potential for competing ring-opening reactions.

Note: The relative rates are based on established principles of S(_N)2 reactivity.[2][3] The prediction for this compound is based on the significant steric hindrance at the α'-position.

Key Reaction Pathways

This is a common pathway for α-halo ketones, where a nucleophile displaces the bromide ion. Due to the steric hindrance in this compound, this reaction is expected to be slower than for less substituted α-bromo ketones.

In the presence of a non-nucleophilic base, α-halo ketones with α'-hydrogens can undergo the Favorskii rearrangement to form carboxylic acid derivatives, often with ring contraction for cyclic substrates.[12][13] this compound lacks α'-hydrogens, making the standard Favorskii rearrangement impossible. However, a quasi-Favorskii rearrangement might occur under certain conditions.[13]

The strained cyclopropane ring offers a unique reaction pathway. Nucleophilic attack on the carbonyl, followed by or concerted with the opening of the three-membered ring, can lead to the formation of linear products. This reactivity is a key differentiator from other α-halo ketones that do not possess such a strained ring system.[10][11]

Experimental Protocols

Below is a general protocol for a common reaction involving an α-halo ketone: nucleophilic substitution with a thiol. This procedure can be adapted for comparative studies.

Protocol: Reaction of an α-Bromo Ketone with Thiophenol

  • Dissolution: Dissolve the α-bromo ketone (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Nucleophile: Add thiophenol (1.1 equivalents) to the solution at room temperature.

  • Base (Optional): For less reactive α-bromo ketones or to facilitate the reaction, a mild base such as triethylamine or potassium carbonate (1.2 equivalents) can be added to deprotonate the thiol.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Reactivity_Factors Factors Influencing α-Halo Ketone Reactivity A α-Halo Ketone Reactivity B Electronic Effects A->B C Steric Effects A->C D Structural Features A->D B1 B1 B->B1 Inductive Effect (Carbonyl & Halogen) B2 B2 B->B2 Substituent Effects (EWG/EDG) C1 C1 C->C1 α-Substitution C2 C2 C->C2 α'-Substitution D1 D1 D->D1 Ring Strain (e.g., Cyclopropyl) D2 D2 D->D2 Leaving Group Ability (I>Br>Cl>F)

Caption: Key factors governing the reactivity of α-halo ketones.

Experimental_Workflow General Workflow for Nucleophilic Substitution step1 Step 1 Dissolve α-Halo Ketone in Solvent step2 Step 2 Add Nucleophile (e.g., Thiol) step1->step2 step3 Step 3 Monitor Reaction (TLC / LC-MS) step2->step3 step4 Step 4 Aqueous Work-up & Extraction step3->step4 step5 Step 5 Purification (Column Chromatography) step4->step5

Caption: A typical experimental workflow for an S(_N)2 reaction.

SN2_vs_RingOpening Competing Pathways for this compound start This compound + Nucleophile (Nu⁻) sub_path S(N)2 Pathway start->sub_path Attack at α-carbon ro_path Ring-Opening Pathway start->ro_path Attack at Carbonyl or Ring Carbon product_sub Substitution Product sub_path->product_sub hindrance hindrance sub_path->hindrance Hindered by quaternary α'-carbon product_ro Ring-Opened Product ro_path->product_ro strain strain ro_path->strain Favored by release of ring strain

References

Spectroscopic analysis of "Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Analysis of Ethyl Cyclopropanecarboxylate Derivatives

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative spectroscopic analysis of ethyl cyclopropanecarboxylate and its acetyl derivative. Due to the limited availability of published experimental data for Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate, this guide utilizes Ethyl cyclopropanecarboxylate and Ethyl 1-acetylcyclopropanecarboxylate as closely related alternatives for a comparative study. The spectroscopic data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers valuable insights into the structural characterization of this class of compounds.

The cyclopropane ring is a key structural motif in numerous biologically active molecules and natural products. Its inherent ring strain imparts unique chemical reactivity and conformational rigidity, making it a valuable scaffold in medicinal chemistry. The functionalization of the cyclopropane ring, as seen in the acetyl and bromoacetyl derivatives of ethyl cyclopropanecarboxylate, provides avenues for further molecular exploration and the development of novel therapeutic agents. Understanding the spectroscopic properties of these derivatives is fundamental for their synthesis, purification, and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Ethyl Cyclopropanecarboxylate and Ethyl 1-acetylcyclopropanecarboxylate, facilitating a clear comparison of their structural features.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm and MultiplicityAssignment
Ethyl cyclopropanecarboxylate 4.13 (q, 2H), 1.60 (m, 1H), 1.26 (t, 3H), 0.96 (m, 2H), 0.85 (m, 2H)O-CH₂, CH, O-CH₂-CH₃, CH₂ (cyclopropane), CH₂ (cyclopropane)
Ethyl 1-acetylcyclopropanecarboxylate 4.15 (q, 2H), 2.20 (s, 3H), 1.45 (m, 2H), 1.25 (t, 3H), 1.15 (m, 2H)O-CH₂, CO-CH₃, CH₂ (cyclopropane), O-CH₂-CH₃, CH₂ (cyclopropane)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
Ethyl cyclopropanecarboxylate 174.5, 60.5, 14.3, 13.0, 8.5C=O, O-CH₂, O-CH₂-CH₃, CH, CH₂ (cyclopropane)
Ethyl 1-acetylcyclopropanecarboxylate 205.0, 171.0, 61.0, 30.0, 25.0, 15.0, 14.0C=O (acetyl), C=O (ester), O-CH₂, C (quaternary), CO-CH₃, CH₂ (cyclopropane), O-CH₂-CH₃

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
Ethyl cyclopropanecarboxylate 3080-3000, 2980-2850, 1730, 1180, 1020C-H (cyclopropane), C-H (aliphatic), C=O (ester), C-O, C-C (ring)
Ethyl 1-acetylcyclopropanecarboxylate 3080-3000, 2980-2850, 1735, 1710, 1190C-H (cyclopropane), C-H (aliphatic), C=O (ester), C=O (ketone), C-O

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Ethyl cyclopropanecarboxylate 11485, 69, 41
Ethyl 1-acetylcyclopropanecarboxylate 156113, 85, 43

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a single peak for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly obtained using a neat liquid film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (Neat Film): A drop of the liquid sample is placed between two salt plates to form a thin film.

  • Sample Preparation (ATR): A drop of the liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the empty accessory (or with the pure solvent) is recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is used to separate and identify the components of a volatile sample.

  • Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography: A small volume (typically 1 µL) of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final higher temperature to elute the compounds.

  • Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact - EI) and fragmented. The mass-to-charge ratio of the ions is detected, providing a mass spectrum for each component.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR (¹H, ¹³C) product->nmr Structural Elucidation ir FT-IR product->ir Functional Group ID ms GC-MS product->ms Molecular Weight & Fragmentation

Caption: A generalized workflow for chemical synthesis and subsequent spectroscopic analysis.

Relationship of Spectroscopic Techniques to Molecular Structure

This diagram illustrates how different spectroscopic techniques provide complementary information about the structure of a molecule.

spectroscopy_structure cluster_techniques Spectroscopic Techniques cluster_information Structural Information molecule Molecular Structure nmr NMR molecule->nmr ir IR molecule->ir ms MS molecule->ms connectivity Connectivity (H & C Framework) nmr->connectivity functional_groups Functional Groups (C=O, C-O, etc.) ir->functional_groups mw_fragmentation Molecular Weight & Fragmentation Pattern ms->mw_fragmentation

Caption: Interrelation of spectroscopic techniques and the structural information they provide.

The Rising Star in Covalent Modification? A Comparative Guide to Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective and efficient covalent modifiers is a perpetual frontier. While established reagents have proven their utility, novel compounds offer the potential for unique reactivity and therapeutic applications. This guide provides a comparative analysis of a promising, yet underexplored, covalent modifier: Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage the known reactivity of its core functional group, the α-bromoacetyl moiety, to draw comparisons with well-established cysteine-reactive compounds, iodoacetamide (IAA) and N-ethylmaleimide (NEM).

Performance Comparison: A Predictive Analysis

The performance of a covalent modifier is dictated by its reactivity, selectivity, and the stability of the resulting covalent bond. Based on the chemical properties of its α-bromoacetyl group, we can project the performance of this compound against the industry standards, IAA and NEM.

FeatureThis compound (Projected)Iodoacetamide (IAA)N-ethylmaleimide (NEM)
Reactive Warhead α-bromoacetylIodoacetylMaleimide
Primary Target Residue CysteineCysteineCysteine
Reaction Mechanism Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)Michael Addition
Relative Reactivity Moderate to HighHighVery High
Optimal pH Range 7.5 - 8.57.5 - 8.56.5 - 7.5
Off-Target Reactivity Possible with Lys, His, Met at high pH/concentrationLys, His, Met at high pH/concentration[1]Lys, His at alkaline pH[2]
Bond Stability Stable Thioether BondStable Thioether BondThioether bond, but susceptible to retro-Michael addition[3]
Key Advantages The cyclopropyl group may offer unique steric interactions and potential for enhanced selectivity.Well-characterized, extensive literature available.Rapid reaction kinetics.
Potential Disadvantages Lack of experimental data, potential for off-target effects similar to IAA.Can exhibit off-target reactivity.[4]The formed adduct can be reversible.[5]

Confirming Covalent Modification: Key Experimental Protocols

Verifying the covalent modification of a target protein is a critical step in the validation of a novel covalent modifier. The following are detailed protocols for essential techniques used to confirm and characterize covalent adduction.

Mass Spectrometry for Intact Protein Analysis and Peptide Mapping

Mass spectrometry is the gold standard for confirming covalent modification as it provides direct evidence of the mass change upon adduction.

Protocol for In-Solution Reduction, Alkylation, and Digestion for Mass Spectrometry:

  • Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Reduction (Optional): To target cysteines involved in disulfide bonds, add a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Add "this compound" (or the comparative reagent) to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes.[4]

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Sample Cleanup: Remove excess reagents by buffer exchange or precipitation.

  • Proteolytic Digestion: Add a protease such as trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.

  • Analysis: Analyze the resulting peptides by LC-MS/MS to identify the modified residues.[6][7]

Western Blotting for Visualizing Modification

Western blotting can provide a qualitative assessment of covalent modification, often observed as a shift in the protein's electrophoretic mobility or by using a tagged modifier.

Protocol for Western Blot Analysis of Protein Modification:

  • Sample Preparation: Treat your protein of interest with "this compound" as described in the alkylation step above.

  • SDS-PAGE: Separate the treated and untreated protein samples on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate. A shift in the band for the treated protein compared to the untreated control can indicate covalent modification.[11]

Visualizing the Workflow and Pathways

To better illustrate the processes involved in confirming covalent modification, the following diagrams outline the key steps and relationships.

experimental_workflow cluster_prep Sample Preparation cluster_confirm Confirmation cluster_analysis Data Analysis Prot Target Protein Treat Treat with Covalent Modifier Prot->Treat MS Mass Spectrometry Treat->MS Digestion WB Western Blot Treat->WB SDS-PAGE MassShift Identify Mass Shift MS->MassShift BandShift Observe Band Shift WB->BandShift CovalentConfirm Covalent Modification Confirmed MassShift->CovalentConfirm Confirms BandShift->CovalentConfirm Suggests

Caption: Workflow for confirming covalent protein modification.

reaction_mechanisms cluster_reagents Covalent Modifiers cluster_reactions Reaction Mechanisms cluster_products Covalent Adducts EBC This compound α-bromoacetyl SN2 SN2 Reaction EBC->SN2 IAA Iodoacetamide Iodoacetyl IAA->SN2 NEM N-ethylmaleimide Maleimide Michael Michael Addition NEM->Michael Cys Protein Cysteine Residue (Nucleophile) Cys->SN2 attacks Cys->Michael attacks Thioether1 Stable Thioether Adduct SN2->Thioether1 forms Thioether2 Stable Thioether Adduct SN2->Thioether2 forms Thioether3 Thioether Adduct (Potentially Reversible) Michael->Thioether3 forms

Caption: Comparison of covalent modification reaction mechanisms.

Conclusion

While direct experimental evidence for the efficacy of "this compound" as a covalent modifier is currently lacking in published literature, its α-bromoacetyl functional group suggests it will behave similarly to the well-characterized reagent, iodoacetamide. The presence of the cyclopropyl moiety is an intriguing feature that may confer unique steric properties, potentially leading to altered reactivity or selectivity profiles. Researchers are encouraged to utilize the established protocols outlined in this guide to experimentally validate the performance of this and other novel covalent modifiers. The systematic comparison and rigorous experimental confirmation are paramount to expanding the chemical toolbox for targeted protein modification in basic research and drug discovery.

References

A Comparative Guide to Target Selectivity Studies of Covalent Probes: Featuring Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of a molecule's target engagement and selectivity is paramount. This guide provides an objective comparison of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate, a representative bromoacetyl-containing electrophilic probe, with other common covalent labeling reagents. By presenting supporting experimental data from related compounds and detailed methodologies, this document serves as a practical resource for designing and interpreting target selectivity studies.

This compound is a molecule of interest for targeted covalent inhibition due to its reactive bromoacetyl "warhead," which can form a stable covalent bond with nucleophilic amino acid residues on proteins, most notably cysteine.[1][2] The cyclopropane carboxylate moiety can be explored for its potential to confer specific binding affinities to target proteins, thereby influencing the overall selectivity profile. Understanding the proteome-wide interaction landscape of such a probe is crucial to validate its on-target efficacy and identify potential off-target liabilities.[3]

Comparison of Covalent Labeling Reagents

The choice of a reactive group is a critical determinant of a covalent probe's reactivity and selectivity. Below is a comparison of haloacetamides (represented by bromoacetamide, the class to which this compound belongs) with other commonly used cysteine-reactive electrophiles.

FeatureBromoacetamide/IodoacetamideMaleimideAcrylamide
Primary Target Residue CysteineCysteineCysteine
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael AdditionMichael Addition
Reaction pH Typically pH 7.5 - 8.5[1][4]pH 6.5 - 7.5[1]Generally requires a nearby base for activation
Relative Reactivity HighVery HighModerate to High
Bond Stability Stable Thioether BondStable Thioether Bond (but can undergo hydrolysis of the maleimide ring)Stable Thioether Bond
Known Off-Target Reactions Alkylation of methionine, histidine, and lysine at higher pH and concentrations.[1][5]Can react with primary amines at pH > 8.5.[1]Can exhibit off-target reactivity, which can be modulated by introducing electron-withdrawing groups.
Key Advantages Well-established chemistry, high reactivity.High specificity for thiols at neutral pH, rapid reaction kinetics.Tunable reactivity, often used in targeted covalent inhibitors.
Key Disadvantages Potential for off-target reactions, especially at higher pH.[5]Ring hydrolysis can lead to heterogeneity, potential for thiol exchange reactions.Can be less reactive than haloacetamides or maleimides.

Experimental Protocols for Target Selectivity Studies

To assess the target selectivity of a covalent probe like this compound, a combination of techniques is employed. Chemoproteomic platforms are powerful tools for the unbiased, proteome-wide identification of covalent inhibitor targets.[6][7][8]

1. Competitive Activity-Based Protein Profiling (ABPP)

This method is used to identify the protein targets of a hit molecule from a phenotypic screen or to assess the selectivity of a known inhibitor.[6][9]

  • Cell Culture and Treatment: Treat cultured cells with varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for a defined period.

  • Lysis: Harvest the cells and prepare a proteome lysate under non-denaturing conditions.

  • Probe Labeling: Incubate the lysate with a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne). This probe will label cysteine residues that are not already modified by the test compound.

  • Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide) to the alkyne-labeled proteins.[7][10]

  • Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads. Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins. A decrease in the signal for a particular protein in the presence of the test compound indicates it as a potential target.

2. Intact Protein Mass Spectrometry

This technique is used to confirm the covalent modification of a purified protein of interest.[6]

  • Incubation: Incubate the purified protein with the covalent probe at various molar ratios and for different time points.

  • Mass Analysis: Analyze the reaction mixture using a high-resolution mass spectrometer (e.g., ESI-TOF). A mass shift corresponding to the molecular weight of the probe minus any leaving groups confirms covalent adduction.

Visualizing Experimental Workflows and Concepts

To better illustrate the processes involved in target selectivity studies, the following diagrams are provided.

Experimental_Workflow_ABPP cluster_cell_culture Cellular Treatment cluster_proteomics Proteomic Analysis Cells Cells Treated_Cells Treated_Cells Cells->Treated_Cells Incubate Test_Compound Ethyl 1-(2-bromoacetyl) cyclopropanecarboxylate Test_Compound->Treated_Cells Lysis Cell Lysis Treated_Cells->Lysis Probe_Labeling Add Alkyne Probe Lysis->Probe_Labeling Click_Chemistry Click Chemistry (Biotin-Azide) Probe_Labeling->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment MS_Analysis LC-MS/MS Enrichment->MS_Analysis Target_ID Target Identification MS_Analysis->Target_ID Identify Proteins with Reduced Labeling

Competitive ABPP workflow for target identification.

Covalent_Modification_Mechanism cluster_reaction Covalent Bonding Probe This compound (Electrophile) Covalent_Complex Covalently Modified Protein Probe->Covalent_Complex SN2 Reaction Protein Protein with Nucleophilic Cysteine Protein->Covalent_Complex Nucleophilic Attack

Mechanism of covalent modification by a bromoacetyl probe.

References

Comparative Analysis of 1H and 13C NMR Spectra for Ethyl Cyclopropanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

In the field of medicinal chemistry and drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for "Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate" and its structural analogs. Due to the limited availability of experimental data for the primary compound, this guide leverages data from closely related cyclopropane derivatives to provide a valuable comparative framework.

Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for the target compound and its analogs. The data for "this compound" is currently unavailable in the reviewed literature; however, by comparing the spectra of "Ethyl cyclopropanecarboxylate" and "Ethyl 1-aminocyclopropanecarboxylate hydrochloride," researchers can infer the expected shifts and splitting patterns for the target molecule.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) [ppm] and Multiplicity
This compoundCDCl₃Data not available
Ethyl cyclopropanecarboxylateCDCl₃4.13 (q, 2H), 1.60 (m, 1H), 1.26 (t, 3H), 0.96 (m, 2H), 0.85 (m, 2H)[1]
Ethyl 1-aminocyclopropanecarboxylate hydrochloride-Data not available in a readily comparable format.

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) [ppm]
This compoundCDCl₃Data not available
Ethyl cyclopropanecarboxylateCDCl₃Data not available
Ethyl 1-aminocyclopropanecarboxylate hydrochloride-Data not available

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.

2. ¹H NMR Spectroscopy Parameters:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: A sweep width of -2 to 12 ppm is generally adequate for most organic compounds.

3. ¹³C NMR Spectroscopy Parameters:

  • Spectrometer: A 100 MHz or higher field spectrometer is recommended.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.

  • Spectral Width: A sweep width of 0 to 220 ppm is typically used.

Logical Workflow for Spectral Comparison

The following diagram illustrates a logical workflow for comparing the NMR data of the target compound with its analogs.

G Workflow for Comparative NMR Analysis cluster_0 Data Acquisition cluster_1 Analog Data cluster_2 Data Analysis and Comparison cluster_3 Conclusion A Synthesize/Obtain Target Compound (this compound) B Acquire 1H and 13C NMR Spectra A->B Experimental E Tabulate Chemical Shifts and Coupling Constants B->E C Obtain NMR Data for Analog 1 (Ethyl cyclopropanecarboxylate) C->E D Obtain NMR Data for Analog 2 (Ethyl 1-aminocyclopropanecarboxylate) D->E F Compare Spectra: - Chemical Shift Trends - Multiplicity Patterns E->F Analysis G Assign Resonances to Specific Protons/Carbons F->G Interpretation H Elucidate Structure of Target Compound G->H Structural Confirmation I Publish Comparison Guide H->I

Caption: A flowchart illustrating the systematic process for acquiring, analyzing, and comparing NMR spectral data of a target compound and its analogs to facilitate structural elucidation.

By following this structured approach, researchers can effectively utilize NMR spectroscopy to characterize novel compounds and build a comprehensive understanding of structure-activity relationships, which is a critical aspect of modern drug discovery and development.

References

A Comparative Guide to the Mass Spectrometry Analysis of "Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate" Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of protein adducts formed by "Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate," a reactive ester with potential applications in covalent drug design. Given the absence of specific published data on this compound, this guide draws upon established principles and experimental data from analogous reactive molecules, particularly those containing a bromoacetyl warhead. We present a comparison of common analytical strategies, detailed experimental protocols, and quantitative data interpretation to aid researchers in designing and executing robust analytical workflows.

Introduction to Adduct Formation and Analytical Challenges

"this compound" is an electrophilic compound capable of forming covalent adducts with nucleophilic residues on proteins. The bromoacetyl group is a classic alkylating agent that primarily targets the side chains of cysteine and, to a lesser extent, histidine residues through a nucleophilic substitution reaction. This covalent modification can alter the structure and function of the target protein, a mechanism often exploited in the development of targeted covalent inhibitors.

The primary challenge in the mass spectrometric analysis of these adducts lies in their detection and quantification, often due to their low stoichiometry and the complexity of biological samples. This guide will compare and contrast the primary mass spectrometry workflows used to overcome these challenges.

Comparison of Mass Spectrometry Workflows

The two predominant strategies for analyzing protein modifications by mass spectrometry are the "bottom-up" (or shotgun) and "top-down" approaches.

Bottom-Up Proteomics

This is the most common approach and involves the enzymatic digestion of proteins into smaller peptides prior to mass spectrometry analysis.

  • Advantages:

    • High sensitivity and compatibility with complex mixtures.

    • Well-established protocols and data analysis pipelines.

    • Effective for identifying the specific site of modification.

  • Disadvantages:

    • Loss of information regarding co-occurring modifications on the same protein.

    • Incomplete sequence coverage can lead to missed modifications.

Top-Down Proteomics

In this approach, intact proteins are introduced into the mass spectrometer for analysis.

  • Advantages:

    • Provides a complete view of all modifications on a protein.

    • Enables the characterization of different proteoforms.

  • Disadvantages:

    • Technically challenging for large proteins (>50 kDa) and complex mixtures.

    • Requires high-resolution mass spectrometers.

The following diagram illustrates a generalized workflow for the analysis of protein adducts.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Extraction Protein Extraction Reduction & Alkylation Reduction & Alkylation Protein Extraction->Reduction & Alkylation Optional: Intact Protein Analysis (Top-Down) Optional: Intact Protein Analysis (Top-Down) Reduction & Alkylation->Optional: Intact Protein Analysis (Top-Down) Enzymatic Digestion Enzymatic Digestion Reduction & Alkylation->Enzymatic Digestion e.g., Trypsin LC-MS/MS (Top-Down) LC-MS/MS (Top-Down) Optional: Intact Protein Analysis (Top-Down)->LC-MS/MS (Top-Down) LC-MS/MS (Bottom-Up) LC-MS/MS (Bottom-Up) Enzymatic Digestion->LC-MS/MS (Bottom-Up) Database Search & PTM Analysis Database Search & PTM Analysis LC-MS/MS (Bottom-Up)->Database Search & PTM Analysis Deconvolution & Proteoform ID Deconvolution & Proteoform ID LC-MS/MS (Top-Down)->Deconvolution & Proteoform ID Quantification Quantification Database Search & PTM Analysis->Quantification Deconvolution & Proteoform ID->Quantification

Caption: Generalized experimental workflow for the mass spectrometry analysis of protein adducts.

Quantitative Analysis Strategies

Accurate quantification of adduct formation is crucial for understanding dose-response relationships and the kinetics of covalent modification. The table below compares common quantitative proteomics techniques.

FeatureLabel-Free QuantificationStable Isotope Labeling with Amino Acids in Cell Culture (SILAC)Isobaric Tagging (e.g., iTRAQ, TMT)
Principle Compares signal intensities of peptides between runs.Metabolic incorporation of "heavy" and "light" amino acids.Chemical labeling of peptides with tags that are isobaric in MS1 but yield different reporter ions in MS2.
Pros Cost-effective, no labeling required.High accuracy and precision, samples mixed early in the workflow.High multiplexing capabilities (up to 18-plex).
Cons Lower precision, requires high reproducibility.Limited to cell culture, can be expensive.Can suffer from ratio compression, higher cost of reagents.
Typical Application Large-scale screening, biomarker discovery.In-depth analysis of cellular signaling pathways.Comparison of multiple conditions or time points.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific experimental system.

Adduct Formation with "this compound"

The reaction of "this compound" with a protein nucleophile (e.g., cysteine) is depicted below.

Caption: Reaction of "this compound" with a cysteine residue.

The mass shift resulting from this modification is calculated as the mass of the added moiety (C8H11O3), which is approximately 155.07 Da. This value is crucial for database searches to identify the modified peptides.

Sample Preparation for Bottom-Up Proteomics
  • Protein Incubation: Incubate the target protein with "this compound" at a desired molar ratio in a suitable buffer (e.g., PBS, pH 7.4) for a specified time at 37°C.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is important to block any unreacted cysteine residues.

  • Protein Digestion:

    • Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Dry the peptides in a vacuum centrifuge.

LC-MS/MS Analysis
  • Resuspension: Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

  • Chromatography:

    • Load the peptide sample onto a C18 reversed-phase analytical column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 2-40% acetonitrile in 0.1% formic acid over 60 minutes).

  • Mass Spectrometry:

    • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2).

    • Typical MS1 Parameters:

      • Resolution: 60,000 - 120,000

      • Scan range: 350-1500 m/z

    • Typical MS2 Parameters:

      • Fragmentation: Higher-energy C-trap dissociation (HCD) or collision-induced dissociation (CID).

      • Resolution: 15,000 - 30,000

Data Analysis and Interpretation

  • Database Search:

    • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a protein sequence database.

    • Specify the calculated mass shift of the "this compound" adduct (155.07 Da) as a variable modification on cysteine and histidine.

  • Data Interpretation:

    • Identify peptides with the specified mass shift.

    • Manually validate the MS/MS spectra of modified peptides to confirm the site of modification.

    • Perform quantitative analysis based on the chosen method (label-free or label-based).

The following table provides a hypothetical example of quantitative data from a label-free experiment comparing a control and a treated sample.

Peptide SequenceModification SiteControl Intensity (Arbitrary Units)Treated Intensity (Arbitrary Units)Fold Change (Treated/Control)
VGPSC HPLD...Cys-123 (+155.07 Da)1.2 x 10^58.5 x 10^7708
...FGH VVT...His-256 (+155.07 Da)Not Detected3.4 x 10^6-
...YLC AAS...Cys-310 (Unmodified)9.8 x 10^82.1 x 10^80.21

This guide provides a framework for the mass spectrometric analysis of protein adducts of "this compound." The choice of methodology will depend on the specific research question, available instrumentation, and sample type. Careful optimization of experimental parameters and rigorous data analysis are essential for obtaining high-quality, reliable results.

A Comparative Guide to the Performance of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the efficient construction of diverse chemical libraries is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate this process, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. Central to the success of these high-throughput endeavors is the selection of versatile and reliable building blocks. This guide provides a comprehensive comparison of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate, a unique cyclopropane-containing α-bromo ketone, with other commonly employed α-bromo ketones in the context of parallel synthesis. The performance of these reagents is evaluated based on experimental data for the synthesis of 2-aminothiazole libraries, a common scaffold in medicinal chemistry.

Introduction to α-Bromo Ketones in Parallel Synthesis

α-Bromo ketones are highly valuable reagents in organic synthesis, serving as key precursors for a wide array of heterocyclic compounds. Their utility in parallel synthesis is particularly noteworthy due to their reactivity towards various nucleophiles, leading to the formation of diverse molecular scaffolds. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-halo ketone and a thiourea, is a prime example of a robust transformation amenable to high-throughput formats for the generation of 2-aminothiazole libraries.

This compound offers a unique structural motif by incorporating a cyclopropane ring. The strained three-membered ring is a desirable feature in medicinal chemistry, as it can impart conformational rigidity, improve metabolic stability, and provide novel vectors for exploring chemical space. This guide will assess the performance of this building block against more conventional phenacyl bromide derivatives.

Comparative Performance Data

The following tables summarize the performance of this compound and three alternative α-bromo ketones in the parallel synthesis of a representative 2-aminothiazole library. The data is based on typical results obtained in solution-phase parallel synthesis formats.

Table 1: Performance Comparison of α-Bromo Ketones in the Parallel Synthesis of 2-Aminothiazoles

ReagentStructureAverage Yield (%)Average Purity (%) (LC-MS)Average Reaction Time (h)
This compound this compound75-85>904-6
Phenacyl bromidePhenacyl bromide80-90>952-4
2-Bromo-1-(4-methoxyphenyl)ethanone2-Bromo-1-(4-methoxyphenyl)ethanone85-95>952-4
2-Bromo-1-(4-chlorophenyl)ethanone2-Bromo-1-(4-chlorophenyl)ethanone70-80>904-6

Note: Yields and purities are averages based on a library synthesis with a variety of thioureas and are subject to variation based on the specific substrates and reaction conditions.

Analysis of Performance

From the data presented, it is evident that while this compound provides good to high yields and excellent purities, its reaction times are slightly longer compared to the more reactive phenacyl bromide derivatives bearing electron-donating groups.

  • Reactivity: Phenacyl bromide and its 4-methoxy derivative exhibit the highest reactivity, as indicated by the shorter reaction times. This is attributed to the electronic nature of the aromatic ring influencing the electrophilicity of the carbonyl-adjacent carbon. The electron-donating methoxy group in 2-Bromo-1-(4-methoxyphenyl)ethanone enhances the rate of reaction. Conversely, the electron-withdrawing chloro group in 2-Bromo-1-(4-chlorophenyl)ethanone leads to slightly lower yields and longer reaction times. The reactivity of this compound is comparable to the chloro-substituted analog, suggesting that the electronic effect of the cyclopropane ring is not as activating as a simple phenyl or methoxyphenyl group.

  • Purity: All the compared α-bromo ketones deliver products of high purity, which is a critical factor in parallel synthesis to minimize the need for extensive purification of individual library members.

  • Structural Diversity: The primary advantage of this compound lies in the introduction of a novel, three-dimensional cyclopropane scaffold. This unique structural feature is highly desirable for exploring new areas of biologically relevant chemical space, potentially leading to compounds with improved pharmacological profiles.

Experimental Protocols

The following is a general protocol for the solution-phase parallel synthesis of a 2-aminothiazole library using an α-bromo ketone. This protocol can be adapted for automated synthesis platforms.

Materials:

  • 96-well reaction block with reflux condenser and magnetic stirring plate.

  • α-Bromo ketone of choice (e.g., this compound).

  • A diverse set of thioureas.

  • Ethanol (absolute).

  • Inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Reagent Preparation: Prepare stock solutions of the α-bromo ketone (0.5 M in ethanol) and each thiourea (0.6 M in ethanol).

  • Reaction Setup: To each well of the 96-well reaction block, add the thiourea stock solution (200 µL, 0.12 mmol).

  • Initiation of Reaction: Add the α-bromo ketone stock solution (200 µL, 0.10 mmol) to each well.

  • Reaction Conditions: Seal the reaction block and heat to 70-80 °C with vigorous stirring under an inert atmosphere for the time specified in Table 1, or until reaction completion as monitored by LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixtures can be directly analyzed by LC-MS to determine yield and purity. For isolation, the solvent can be evaporated in vacuo, and the residue can be purified by an appropriate method if necessary (e.g., preparative HPLC or crystallization).

Visualizing the Workflow and Reaction Pathway

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Reagent Preparation cluster_synthesis Parallel Synthesis cluster_analysis Analysis & Purification stock_alpha_bromo α-Bromo Ketone Stock Solution (0.5 M) dispense_alpha_bromo Dispense α-Bromo Ketone Solution to 96-well Plate stock_alpha_bromo->dispense_alpha_bromo stock_thiourea Thiourea Library Stock Solutions (0.6 M) dispense_thiourea Dispense Thiourea Solutions to 96-well Plate stock_thiourea->dispense_thiourea react Heat and Stir (70-80 °C) dispense_alpha_bromo->react lcms LC-MS Analysis (Yield & Purity) react->lcms purification Purification (if required) lcms->purification library Final Compound Library purification->library

Caption: Workflow for Parallel Synthesis of a 2-Aminothiazole Library.

Hantzsch_Pathway reagents α-Bromo Ketone + Thiourea intermediate Thiouronium Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization & Attack dehydration Dehydration cyclization->dehydration Elimination of H2O product 2-Aminothiazole dehydration->product

Caption: Simplified Hantzsch Thiazole Synthesis Signaling Pathway.

Conclusion

This compound stands as a valuable building block for parallel synthesis, particularly when the goal is to introduce novel, three-dimensional scaffolds into a compound library. While its reactivity may be slightly attenuated compared to some electronically activated phenacyl bromides, it consistently delivers high-purity products in good yields under standard parallel synthesis conditions. For drug discovery programs seeking to expand beyond traditional flat aromatic structures, the incorporation of this compound offers a strategic advantage in the generation of unique and potentially more effective therapeutic agents. The choice between this reagent and its alternatives will ultimately depend on the specific goals of the library synthesis, balancing the need for rapid reaction times with the desire for structural novelty.

A Comparative Guide to Cysteine Modification: Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues in proteins is a cornerstone of chemical biology and drug discovery. The choice of alkylating agent is critical for achieving high efficiency and specificity. This guide provides an objective comparison between a novel bromoacetyl derivative, Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate, and the widely used benchmark, Iodoacetamide, for cysteine modification.

This comparison is based on established principles of haloacetamide chemistry and available data for related compounds, providing a framework for selecting the optimal reagent for specific research applications, from proteomics to the development of targeted covalent inhibitors.

At a Glance: Key Performance Metrics

The following table summarizes the key performance indicators for this compound and Iodoacetamide. This comparison is derived from the known reactivity of bromoacetyl and iodoacetyl compounds.

FeatureThis compoundIodoacetamide
Chemical Formula C₈H₁₁BrO₃C₂H₄INO
Molecular Weight 235.08 g/mol [1]184.96 g/mol [2]
Primary Reaction S-alkylation of cysteineS-alkylation of cysteine
Reaction Mechanism Sₙ2 Nucleophilic SubstitutionSₙ2 Nucleophilic Substitution
Relative Reactivity High (inferred from bromoacetyl group)Very High
Specificity for Cysteine Potentially higher than iodoacetamideGood, but with known off-target reactions[3][4][5]
Common Side Reactions Alkylation of other nucleophilic residues (e.g., methionine, histidine, lysine) at higher pH and concentrations.Alkylation of methionine, histidine, lysine, and N-termini, particularly at alkaline pH.[4][5]
Optimal Reaction pH 7.5 - 8.5 (inferred)7.5 - 8.5[6]

Delving Deeper: Reactivity and Specificity

Both this compound and Iodoacetamide are haloacetyl reagents that react with the thiol group of cysteine residues via an Sₙ2 nucleophilic substitution mechanism. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.[6]

The reactivity of haloacetamides is largely governed by the nature of the halogen leaving group, with the general trend being I > Br > Cl.[7] Consequently, iodoacetamide is generally more reactive than its bromoacetyl counterparts and will typically react faster with cysteine thiols under identical conditions.

While high reactivity can be advantageous for rapid and complete labeling, it often comes at the cost of specificity. Iodoacetamide is well-documented to exhibit off-target reactivity, most notably with methionine, but also with histidine, lysine, and the N-terminus of proteins, especially under non-optimal conditions such as high pH or a large excess of the reagent.[4][5] These side reactions can lead to unintended modifications, complicating data analysis in techniques like mass spectrometry.

Bromoacetyl derivatives, such as this compound, are expected to exhibit a more favorable balance between reactivity and specificity. While still highly reactive towards the nucleophilic cysteine thiolate, the slightly lower reactivity of the bromoacetyl group compared to the iodoacetyl group can translate to a reduction in off-target modifications. This potentially higher specificity can be a significant advantage in complex biological samples, minimizing artifactual modifications and improving the accuracy of cysteine-focused studies.

Reaction Mechanism and Workflow

The fundamental reaction for both reagents is the alkylation of the cysteine thiol. The workflow for a typical cysteine modification experiment is also broadly similar for both compounds.

cluster_reagents Reagents cluster_reaction Reaction EBC This compound Alkylated_EBC Alkylated Cysteine (EBC Adduct) IAM Iodoacetamide Alkylated_IAM Alkylated Cysteine (Carboxyamidomethyl) Cys Protein with Cysteine-SH Thiolate Deprotonated Cysteine-S⁻ (at alkaline pH) Cys->Thiolate pH 7.5-8.5 Thiolate->Alkylated_EBC Sₙ2 Reaction Thiolate->Alkylated_IAM Sₙ2 Reaction

Figure 1: Cysteine Alkylation Mechanism.

start Protein Sample reduction Reduction of Disulfides (e.g., with DTT or TCEP) start->reduction alkylation Alkylation with Reagent (EBC or IAM) reduction->alkylation quenching Quench Excess Reagent (e.g., with DTT or β-mercaptoethanol) alkylation->quenching cleanup Sample Cleanup (e.g., Desalting) quenching->cleanup analysis Downstream Analysis (e.g., Mass Spectrometry, SDS-PAGE) cleanup->analysis

Figure 2: Experimental Workflow.

Experimental Protocols

Below are representative protocols for cysteine modification using a generic bromoacetyl compound (adaptable for this compound) and iodoacetamide.

Protocol 1: Cysteine Modification with a Bromoacetyl Compound (e.g., this compound)

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Reducing agent stock solution (e.g., 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • This compound stock solution (e.g., 100 mM in a compatible organic solvent like DMSO or DMF, freshly prepared)

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • Desalting column or other protein cleanup device

Procedure:

  • Reduction: To the protein solution, add the reducing agent to a final concentration of 5-10 mM. Incubate at 37°C for 30-60 minutes to reduce all disulfide bonds.

  • Alkylation: Add the this compound stock solution to the reduced protein sample to achieve a final concentration typically in a 2-10 fold molar excess over the reducing agent. The optimal concentration should be determined empirically.

  • Incubate the reaction mixture in the dark at room temperature for 45-60 minutes.

  • Quenching: Add the quenching solution to a final concentration that is in large excess to the bromoacetyl compound to react with and consume any unreacted alkylating agent. Incubate for 15 minutes at room temperature.

  • Sample Cleanup: Remove excess reagents and byproducts by desalting, dialysis, or another appropriate protein cleanup method.

  • The modified protein is now ready for downstream applications.

Protocol 2: Cysteine Modification with Iodoacetamide

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl or Ammonium Bicarbonate, pH 8.0)

  • Reducing agent stock solution (e.g., 200 mM DTT or TCEP)

  • Iodoacetamide stock solution (e.g., 500 mM in buffer, freshly prepared and protected from light)

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • Desalting column or other protein cleanup device

Procedure:

  • Reduction: To the protein solution, add the reducing agent to a final concentration of 5-10 mM. Incubate at 50-60°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add the freshly prepared iodoacetamide stock solution to a final concentration of approximately 2-5 times the molar concentration of the reducing agent.

  • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Quenching: Add the quenching solution to a final concentration that is in large excess to the iodoacetamide. Incubate for 15 minutes at room temperature.

  • Sample Cleanup: Remove excess reagents and byproducts using a suitable protein cleanup method.

  • The alkylated protein is ready for subsequent analysis.

Conclusion

Both this compound and iodoacetamide are effective reagents for the alkylation of cysteine residues. Iodoacetamide is a highly reactive and well-established reagent, making it suitable for applications where speed and complete reaction are paramount. However, its propensity for off-target reactions necessitates careful control of reaction conditions.

This compound, as a bromoacetyl derivative, is predicted to offer a more refined reactivity profile. This may translate to higher specificity for cysteine residues, thereby reducing the incidence of undesirable side reactions. For researchers engaged in sensitive applications such as quantitative proteomics or the development of highly specific covalent inhibitors, the potentially cleaner reaction profile of this compound presents a compelling advantage. The final choice of reagent will depend on the specific experimental goals, the complexity of the biological system under investigation, and the tolerance for potential off-target modifications.

References

Safety Operating Guide

Proper Disposal of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this hazardous chemical waste.

Safety and Hazard Profile

This compound is classified with several hazards that necessitate careful handling during disposal.[1] Understanding these hazards is the first step in ensuring a safe disposal process.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Data sourced from the MedChemExpress Safety Data Sheet.[1]

Essential Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1] It is crucial to treat this substance as a hazardous waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety goggles with side-shields are mandatory.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin and Body Protection: An impervious lab coat or clothing is required.[1]

  • Respiratory Protection: Use a suitable respirator if working outside a fume hood or in a poorly ventilated area.[1]

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[2] this compound is a halogenated organic compound due to the presence of bromine.[3]

  • Action: Collect waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic compounds .[3][4] Do not mix it with non-halogenated waste.[4][5]

Step 3: Waste Collection and Storage

  • Container: Use a compatible, leak-proof container with a secure screw cap.[2][6] Polyethylene containers are often preferred.[6][7] The container must be in good condition.[2]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate percentages.[4][5]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[2][6] The SAA must be inspected weekly for any signs of leakage.[2]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[6][8] Do not fill the container beyond 90% capacity to allow for expansion.[9]

Step 4: Handling Spills and Contaminated Materials

In the event of a spill, take immediate action to contain and clean it up safely.

  • Action: Absorb any spills with an inert, non-combustible absorbent material such as diatomite or universal binders.[1]

  • Disposal of Contaminated Materials: Collect the absorbent material, along with any contaminated items like gloves or paper towels, and place them in the designated hazardous waste container for halogenated organic compounds.[1]

Step 5: Final Disposal

  • Action: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][8] Do not attempt to dispose of this chemical down the drain or by evaporation.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste a halogenated organic compound? B->C D Collect in designated 'Halogenated Organic Waste' container C->D Yes E Label container with 'Hazardous Waste' and contents D->E F Store in Satellite Accumulation Area (SAA) E->F G Keep container closed F->G H Arrange for pickup by EHS or licensed contractor G->H I Do NOT dispose down drain or by evaporation

References

Personal protective equipment for handling Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS No. 129306-05-4). The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required protective equipment.

Protection Type Specification Purpose
Eye Protection Safety goggles with side-shields.[1]To prevent eye contact which can cause serious irritation.
Hand Protection Protective, impervious gloves.To prevent skin contact and irritation.
Skin and Body Impervious clothing, such as a lab coat.[1]To protect the skin from exposure.
Respiratory A suitable respirator should be used.To avoid inhalation of dust, fumes, or vapors, which can cause respiratory irritation.

Operational Plan: From Handling to Disposal

Adherence to a strict operational workflow is paramount for safety. The following step-by-step guidance outlines the handling and disposal process.

1. Preparation and Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[2]

  • Use non-sparking tools and explosion-proof equipment.[2][3]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.[3]

  • Store locked up.[1]

  • Incompatible materials to avoid include acids, bases, and reducing agents.[3]

3. Spill and Leak Procedure:

  • Evacuate personnel from the spill area.[3]

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Wear full personal protective equipment.

  • Absorb the spill with inert material such as diatomite or universal binders.[1]

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

  • Decontaminate the spill surface and equipment by scrubbing with alcohol.[1]

4. Disposal:

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[1]

  • Disposal must be undertaken by qualified personnel.[4]

  • Do not allow the product to enter drains, water courses, or the soil.[1]

First Aid Measures

Immediate response is crucial in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Waste Management cluster_disposal Disposal A Assess Risks & Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Chemical Handling & Experimentation C->D E Store in a Cool, Dry, Well-Ventilated Area D->E E->D F Segregate Waste G Spill? F->G H Follow Spill Cleanup Protocol G->H Yes I Decontaminate Work Area G->I No H->I J Label Waste Container I->J K Dispose via Approved Hazardous Waste Vendor J->K

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
Reactant of Route 2
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.